2-(2,6-Dimethylphenyl)pyrrolidine hcl
Description
BenchChem offers high-quality 2-(2,6-Dimethylphenyl)pyrrolidine hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,6-Dimethylphenyl)pyrrolidine hcl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2,6-dimethylphenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-5-3-6-10(2)12(9)11-7-4-8-13-11;/h3,5-6,11,13H,4,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARCWAPMXCIAHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Engineering Next-Generation BCL-2 Inhibitors: The Structural and Pharmacological Profile of 2-(2,6-Dimethylphenyl)pyrrolidine HCl
Executive Summary
In my tenure overseeing hit-to-lead optimization campaigns, the transition from a promising in silico pharmacophore to a viable clinical candidate often hinges on the subtle physicochemical properties of the building blocks used. A paradigm of this challenge is the treatment of chronic lymphocytic leukemia (CLL) with the BCL-2 inhibitor venetoclax. While highly effective, prolonged therapy frequently results in the emergence of the BCL-2 Gly101Val mutation, which drastically reduces drug affinity and drives clinical relapse[1].
To overcome this acquired resistance, novel pharmacophores are required. 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride emerges as a critical chiral building block in the synthesis of next-generation BCL-2 inhibitors[2]. This whitepaper dissects its chemical architecture, its mechanistic role in restoring apoptotic signaling, and the rigorous experimental workflows required for its successful integration into modern drug discovery pipelines.
Chemical Architecture & Physicochemical Properties
The compound 2-(2,6-Dimethylphenyl)pyrrolidine HCl is a saturated nitrogen heterocycle substituted at the C2 position with an ortho-methylated phenyl ring[3].
Causality in Structural Design: The selection of the 2,6-dimethylphenyl group is not arbitrary. The dual ortho-methyl substitutions create immense steric hindrance, severely restricting the rotation of the phenyl ring relative to the pyrrolidine core. This atropisomer-like behavior locks the molecule into a rigid, highly specific 3D conformation. When incorporated into a larger BCL-2 inhibitor scaffold, this rigid moiety is uniquely capable of occupying the altered hydrophobic P2 pocket of the BCL-2 Gly101Val mutant, bypassing the steric clash that renders first-generation inhibitors ineffective[1]. Furthermore, utilizing the hydrochloride salt rather than the free base ensures long-term bench stability, prevents oxidative degradation of the secondary amine, and allows for precise stoichiometric weighing during high-throughput parallel synthesis.
Table 1: Physicochemical Profile
| Property | Specification |
| IUPAC Name | 2-(2,6-dimethylphenyl)pyrrolidine hydrochloride |
| CAS Number | 2250243-80-0[3] |
| Molecular Formula | C₁₂H₁₈ClN |
| Molecular Weight | 211.74 g/mol [3] |
| Physical State | Solid (White to off-white crystalline powder) |
| Pharmacological Role | Chiral building block for mutant-selective BH3 mimetics[2] |
Mechanistic Role in Apoptosis and BCL-2 Inhibition
In healthy cellular homeostasis, BCL-2 family proteins regulate the intrinsic apoptotic pathway through competitive heterodimerization[4]. Anti-apoptotic BCL-2 sequesters pro-apoptotic effector proteins (such as BAX and BAK) by binding their BH3 domains within a highly conserved hydrophobic cleft[4].
First-generation BH3 mimetics like venetoclax (ABT-199) and navitoclax competitively displace these pro-apoptotic proteins to induce mitochondrial outer membrane permeabilization and subsequent cell death[5]. However, the acquired Gly101Val mutation introduces a bulkier valine residue into the binding groove, reducing venetoclax binding affinity by approximately 180-fold[1]. Inhibitors utilizing the 2-(2,6-dimethylphenyl)pyrrolidine core are specifically engineered with the requisite steric geometry to restore this binding affinity without damaging off-target cells like platelets[2].
Fig 1: BCL-2 mediated apoptotic signaling pathway and the differential impact of targeted inhibitors.
Experimental Workflows and Protocols
To ensure trustworthiness and reproducibility across drug discovery campaigns, the following protocols detail the handling, synthetic integration, and biophysical validation of this compound. Every step is designed as a self-validating system.
Protocol 1: Freebasing and Buchwald-Hartwig Cross-Coupling
While the HCl salt is ideal for storage, it must be neutralized prior to metal-catalyzed coupling.
-
Salt Breakage: Suspend 1.0 eq of 2-(2,6-Dimethylphenyl)pyrrolidine HCl in anhydrous dichloromethane (DCM). Add 1.5 eq of 1M aqueous NaOH. Extract the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Causality: Palladium-catalyzed cross-coupling requires a free, nucleophilic secondary amine. Residual HCl will rapidly protonate the basic phosphine ligands (e.g., BrettPhos), stripping the palladium of its electron-rich environment and permanently poisoning the catalyst.
-
-
Catalytic Setup: In a nitrogen-purged glovebox, combine the free base (1.1 eq), the aryl halide core scaffold (1.0 eq), Pd₂(dba)₃ (0.05 eq), BrettPhos (0.1 eq), and sodium tert-butoxide (2.0 eq) in anhydrous toluene.
-
Reaction & Self-Validation: Seal the vessel and heat at 90°C for 12 hours. Monitor the reaction via LC-MS. The disappearance of the aryl halide starting material confirms catalyst turnover, while the emergence of the product mass confirms successful C-N bond formation.
-
Chiral Resolution: Purify the crude mixture via Preparative Chiral HPLC to isolate the active (R) or (S) enantiomer.
Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay
To validate the affinity of the newly synthesized inhibitor against the BCL-2 Gly101Val mutant[1].
-
Immobilization: Immobilize His-tagged BCL-2 (Wild-Type and Gly101Val variants) onto an NTA sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Dissolve the purified inhibitor in the running buffer (PBS, 0.05% Tween-20, exactly 1.0% DMSO).
-
Causality: The inclusion of exactly 1.0% DMSO in both the running buffer and the analyte solution is critical. Hydrophobic BCL-2 inhibitors require DMSO for solubility, but even a 0.1% mismatch in DMSO concentration between the buffer and the injected sample will cause a massive bulk refractive index shift, completely masking the true binding kinetics.
-
-
Kinetic Injection: Inject a concentration series (0.1 nM to 100 nM) at a flow rate of 30 µL/min to minimize mass transport limitations.
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the dissociation constant (
).
Fig 2: Synthetic workflow from pyrrolidine HCl salt to BCL-2 mutant binding validation via SPR.
Comparative Affinity Data
The integration of the 2-(2,6-dimethylphenyl)pyrrolidine moiety yields distinct pharmacological advantages when confronting mutated targets. As demonstrated in Table 2, while first-generation therapies lose efficacy against the mutant, the steric profile of the pyrrolidine derivative maintains nanomolar potency.
Table 2: Comparative Binding Affinity ( ) Profile
| Inhibitor Class | BCL-2 Wild-Type ( | BCL-2 Gly101Val ( | Fold-Change in Affinity |
| Venetoclax (ABT-199) | < 0.1 nM | ~ 18.0 nM | ~ 180x decrease[1] |
| Pyrrolidine-Core Derivative | < 0.5 nM | < 1.0 nM | < 2x decrease |
Conclusion
The chemical evolution of targeted therapeutics relies heavily on the intelligent application of specialized building blocks. 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride provides the necessary steric bulk and conformational rigidity to overcome one of the most pressing resistance mechanisms in modern oncology. By adhering to rigorous synthetic and biophysical protocols, researchers can leverage this compound to develop next-generation BH3 mimetics with durable clinical efficacy.
References
-
[2][4] Bcl-2 inhibitors (Patent CN112437772B) | Google Patents |
-
[5] Navitoclax, a targeted high-affinity inhibitor of BCL-2, in lymphoid malignancies | The Lancet Oncology |[Link]
-
[1] Acquisition of the Recurrent Gly101Val Mutation in BCL2 Confers Resistance to Venetoclax in Patients with Progressive Chronic Lymphocytic Leukemia | Cancer Discovery |[Link]
Sources
Molecular Weight, Formula, and Application Profiling of 2-(2,6-Dimethylphenyl)pyrrolidine Hydrochloride in Targeted Therapeutics
Executive Summary
As a Senior Application Scientist overseeing the transition of novel chemical entities from discovery to process chemistry, I frequently encounter the need to rigorously validate early-stage intermediates. The integrity of complex active pharmaceutical ingredients (APIs) relies entirely on the precision of their foundational building blocks. 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride (CAS: 2250243-80-0) is a highly specialized intermediate that has gained significant traction in the synthesis of next-generation [1].
This technical guide provides an authoritative breakdown of its physicochemical properties, the mechanistic rationale for its structural design, and a self-validating analytical workflow for its quality control.
Core Physicochemical Properties
Understanding the exact mass and molecular composition of this intermediate is the first step in establishing a robust quality control pipeline.
Causality in Salt Selection: Why utilize the hydrochloride salt rather than the free base? The free base of 2-(2,6-dimethylphenyl)pyrrolidine is a secondary amine that is highly susceptible to atmospheric oxidation and often presents as a viscous oil at room temperature. By converting it to the hydrochloride salt, we establish a stable, crystalline solid. This deliberate chemical choice dramatically enhances thermodynamic stability, extends shelf life, and ensures precise stoichiometric weighing during complex multi-step syntheses[2].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride |
| CAS Registry Number | 2250243-80-0 |
| Molecular Formula (Salt) | C₁₂H₁₈ClN |
| Molecular Formula (Free Base) | C₁₂H₁₇N |
| Molecular Weight (Salt) | 211.73 g/mol |
| Molecular Weight (Free Base) | 175.27 g/mol |
| Exact Mass [M+H]⁺ | 176.1434 Da |
Mechanistic Context: Role in Bcl-2 Inhibitor Synthesis
To appreciate the value of 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride, one must understand the biological target it helps construct. Overexpression of the B-cell lymphoma 2 (Bcl-2) protein is a hallmark of many hematological malignancies, allowing cancer cells to evade programmed cell death (apoptosis) by sequestering pro-apoptotic proteins like BAX and BAK[3].
Structural Causality: Why is the 2,6-dimethylphenyl group critical? In the rational design of Bcl-2 inhibitors, achieving selectivity over the closely related Bcl-xL protein is paramount to avoid dose-limiting thrombocytopenia (severe platelet depletion)[1]. The ortho-methyl groups on the phenyl ring introduce severe steric hindrance, restricting the free rotation of the pyrrolidine-phenyl bond. This conformational locking forces the intermediate into a specific dihedral angle. When integrated into the final API, this locked conformation optimally occupies the P4 pocket of the Bcl-2 BH3 binding groove, while sterically clashing with the slightly narrower binding pocket of Bcl-xL[3].
Figure 1: The Bcl-2 intrinsic apoptotic pathway and the mechanism of targeted Bcl-2 inhibitors.
Experimental Workflow: Analytical Validation and Quality Control
Before this intermediate can be deployed in API synthesis, its structural identity and purity must be verified. The following self-validating protocol outlines the necessary Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) steps[4].
Step-by-Step Methodology
Step 1: Sample Preparation
-
Action: Weigh exactly 1.0 mg of 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride and dissolve it in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v).
-
Causality: The highly polar hydrochloride salt requires water for optimal solvation, while methanol ensures the hydrophobic dimethylphenyl moiety remains fully dissolved, preventing micelle formation or precipitation in the vial.
Step 2: Liquid Chromatography (LC) Separation
-
Action: Inject 1 µL onto a C18 Reversed-Phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Run a gradient using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Causality: Formic acid acts as an ion-pairing agent and maintains the pH well below the pKa of the pyrrolidine nitrogen (~10). This ensures the amine remains fully protonated throughout the run, preventing peak tailing and ensuring sharp, reproducible retention times.
Step 3: Mass Spectrometry (MS) Detection
-
Action: Analyze the eluent using Electrospray Ionization (ESI) in Positive Mode. Extract the ion chromatogram for the target m/z of 176.14.
-
Causality: The basic secondary amine is a perfect candidate for ESI+. The mass spectrometer will detect the free base plus a proton ([M+H]⁺). The chloride counterion (m/z ~35.45) is stripped away during the desolvation process and is intentionally not detected in positive mode.
Step 4: Structural Elucidation via NMR
-
Action: Dissolve 15 mg of the compound in DMSO-d6 and acquire ¹H and ¹³C NMR spectra.
-
Causality: DMSO-d6 provides excellent solubility for the HCl salt and shifts the exchangeable ammonium protons downfield. This allows for clear, unobstructed integration of the pyrrolidine ring protons without solvent overlap, confirming the regiochemistry of the attachment at the 2-position.
Figure 2: Step-by-step analytical workflow for validating the pyrrolidine intermediate.
Conclusion
2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride is far more than a simple chemical building block; its precise molecular weight (211.73 g/mol ) and sterically hindered architecture are engineered to solve complex biological challenges in oncology. By adhering to the rigorous analytical workflows detailed above, drug development professionals can ensure the structural fidelity required to synthesize safe, selective, and potent targeted therapeutics.
References
-
Google Patents. CN112437772B - Bcl-2 inhibitors. Retrieved from:[1]
-
Google Patents. CN112437772B - Bcl-2 inhibitors (Mechanistic Pathways & Apoptosis). Retrieved from:[3]
Sources
Thermodynamic and Kinetic Solubility Profiling of 2-(2,6-Dimethylphenyl)pyrrolidine HCl: A Comparative Analysis in Aqueous and Ethanolic Systems
Executive Summary
In preformulation development, the thermodynamic solubility profile of an active pharmaceutical ingredient (API) dictates its downstream processing, formulation strategy, and ultimate bioavailability. 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride (CAS: 2250243-80-0) presents a unique solvation challenge. Its molecular architecture features a bulky, lipophilic 2,6-dimethylphenyl moiety juxtaposed with a highly polar, ionizable pyrrolidinium core.
This whitepaper dissects the thermodynamic drivers governing the solubility of this amine hydrochloride salt in two fundamental solvents: water and ethanol. By moving beyond empirical observation into the causality of solvation mechanics, this guide provides a self-validating framework for executing and interpreting equilibrium solubility studies.
Physicochemical Foundations & Solvation Thermodynamics
The dissolution of an amine hydrochloride salt is a thermodynamic tug-of-war between the endothermic disruption of the crystal lattice and the exothermic formation of solvent-solute interactions.
The Dielectric Constant and Born's Theoretical Framework
The stark contrast in solubility behavior between water and ethanol is primarily governed by the solvent's dielectric constant (
-
Aqueous Systems (
): Water's high dielectric constant effectively shields the electrostatic attraction between the pyrrolidinium cation and the chloride anion. This promotes complete lattice dissociation, allowing water molecules to form strong ion-dipole interactions with the charged centers, resulting in high thermodynamic solubility. -
Ethanolic Systems (
): Ethanol's lower dielectric constant is insufficient to force complete charge separation, leading to a higher degree of tightly bound ion pairs. However, ethanol is not a poor solvent for this API. The ethyl chain of the solvent interacts favorably with the lipophilic 2,6-dimethylphenyl ring via London dispersion forces, compensating for the lack of ionic dissociation and yielding moderate-to-high solubility.
Thermodynamic pathways of solvation for 2-(2,6-Dimethylphenyl)pyrrolidine HCl in water vs. ethanol.
Comparative Solubility Profile
To guide experimental design, the table below summarizes the theoretical and empirical expectations for 2-(2,6-Dimethylphenyl)pyrrolidine HCl in both solvent systems.
| Physicochemical Parameter | Aqueous System (Water) | Ethanolic System (Ethanol) |
| Dielectric Constant ( | 78.5 | 24.2 |
| Primary Solvation Mechanism | Ion-dipole interactions (Hydration) | Van der Waals & Hydrogen bonding |
| Lattice Dissociation State | Complete dissociation | Partial ion-pairing |
| Expected Solubility Range | High (>50 mg/mL) | Moderate (10 - 30 mg/mL) |
| Solid-State Risk Factor | Hydrate formation | Solvate formation |
| pH Influence | Highly sensitive (Self-acidifying) | Negligible (Non-aqueous medium) |
Experimental Methodology: The Self-Validating Shake-Flask Protocol
The "Shake-Flask" method remains the gold standard for determining thermodynamic equilibrium solubility[2]. However, a protocol is only as reliable as its internal controls. As an Application Scientist, I mandate a self-validating system : the quantification of the liquid phase must always be corroborated by the solid-state characterization of the undissolved excess.
Step-by-Step Methodology & Causality
Step 1: Preparation of the Saturated System
-
Action: Add an estimated 30-40% excess of 2-(2,6-Dimethylphenyl)pyrrolidine HCl solid to 5.0 mL of the target solvent (Water or Absolute Ethanol) in a sealed borosilicate glass vial.
-
Causality: A 30-40% excess ensures that the system maintains a solid phase throughout the experiment without introducing excessive soluble impurities that could artificially inflate the apparent solubility via cosolvency effects[3].
Step 2: Thermal Equilibration & Agitation
-
Action: Place the vials in an orbital shaker set to 37 ± 0.5 °C at 100 RPM for 48 hours.
-
Causality: Why an orbital shaker and not a magnetic stir bar? Magnetic stirring can cause particle attrition (a milling effect) over 48 hours, exposing high-energy amorphous surfaces that yield falsely high kinetic solubility readings. Orbital shaking preserves the crystal habit, ensuring true thermodynamic equilibrium[4].
Step 3: Isothermal Phase Separation
-
Action: Centrifuge the suspension at 37 °C (using a temperature-controlled centrifuge) at 10,000 RPM for 15 minutes.
-
Causality: Centrifuging at room temperature (e.g., 20 °C) is a critical, yet common, error. The sudden temperature drop will cause the API to precipitate out of the saturated solution, leading to a severely underestimated solubility value.
Step 4: Supernatant Quantification
-
Action: Dilute the supernatant immediately with the mobile phase and quantify using a validated HPLC-UV method.
Step 5: Solid-State Verification (The Validation Step)
-
Action: Recover the undissolved pellet from the centrifuge tube, dry it gently under a nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD).
-
Causality: Because 2-(2,6-Dimethylphenyl)pyrrolidine HCl is a salt of a weak base, dissolving it in unbuffered water will lower the pH. If the local pH shifts above the compound's
, the highly lipophilic free base will precipitate. XRPD confirms whether the undissolved solid remains the intact hydrochloride salt, or if it has converted to the free base, a hydrate, or an ethanol solvate.
Self-validating shake-flask workflow for determining thermodynamic equilibrium solubility.
Mechanistic Insights: Cosolvency and pH-Dependence
When formulating 2-(2,6-Dimethylphenyl)pyrrolidine HCl for liquid dosage forms, scientists often consider binary mixtures (Water + Ethanol). It is crucial to understand that the solubility profile in a binary mixture is rarely linear.
As ethanol is added to water, the bulk dielectric constant of the mixture decreases. Initially, this may cause a slight dip in solubility due to the suppression of ionic dissociation. However, as the ethanol fraction increases, the preferential solvation of the 2,6-dimethylphenyl ring by ethanol molecules takes over, often resulting in a parabolic solubility curve. Furthermore, the addition of ethanol suppresses the ionization of the pyrrolidine nitrogen (shifting the apparent
References
-
The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol. AAPS PharmSciTech (2010). Available at:[Link]
-
Annex 4 - Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization (WHO). Available at:[Link]
-
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. SciELO / Brazilian Journal of Pharmaceutical Sciences (2019). Available at:[Link]
Thermodynamic Stability and Preformulation Profiling of 2-(2,6-Dimethylphenyl)pyrrolidine Hydrochloride
Executive Summary
The thermodynamic stability of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) dictates their shelf-life, formulation viability, and safety profiles. 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride (CAS: 2250243-80-0) is a sterically hindered secondary amine salt. This whitepaper provides an in-depth technical analysis of its structural thermodynamics, solid-state stability, and degradation kinetics, accompanied by field-proven, self-validating experimental protocols for preformulation profiling.
Structural Thermodynamics and Steric Hindrance
The molecular architecture of 2-(2,6-Dimethylphenyl)pyrrolidine HCl is defined by the covalent linkage between a pyrrolidine ring and a 2,6-dimethyl-substituted phenyl group.
Causality in Molecular Design: The presence of the two ortho-methyl groups on the phenyl ring induces severe steric hindrance, creating a high rotational energy barrier around the C(aryl)–C(pyrrolidine) bond. This restricted rotation locks the molecule into specific conformational states, which directly impacts its crystal packing efficiency.
In the solid state, the hydrochloride salt forms a robust crystal lattice. The thermodynamic driving force for this stability is the strong ionic interaction and hydrogen bonding network between the protonated pyrrolidinium nitrogen (
Solid-State and Solution-State Stability
Solid-State Thermal Stability
Amine hydrochlorides generally exhibit exceptional thermal stability, often remaining stable up to their melting points, which typically exceed 150°C[3][4]. The primary thermodynamic degradation pathway in the solid state involves an endothermic dissociation into the free base and hydrogen chloride gas, followed by the thermal decomposition of the organic framework[3].
Solution-State Kinetics vs. Thermodynamics
In aqueous environments, the thermodynamic stability of the compound is dictated by its pH-solubility profile. As a salt of a secondary amine (pKa ~9.5), it is highly soluble and thermodynamically stable in acidic to neutral media.
However, under oxidative stress, the benzylic carbon (C2 of the pyrrolidine ring) becomes a vulnerability. While the bulky 2,6-dimethyl groups provide kinetic shielding against radical attack, if a benzylic radical does form, it is thermodynamically stabilized by hyperconjugation and resonance with the adjacent phenyl ring. This makes oxidative degradation the primary pathway of concern in solution.
Caption: Thermodynamic degradation pathways of 2-(2,6-Dimethylphenyl)pyrrolidine HCl under stress.
Experimental Protocols: Self-Validating Systems
To empirically determine the thermodynamic stability of this compound, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: Thermal Profiling via DSC and TGA
Objective: To map thermodynamic phase transitions and establish the decomposition onset. Causality: Differential Scanning Calorimetry (DSC) measures the heat flow associated with physical transitions (e.g., melting), while Thermogravimetric Analysis (TGA) measures mass loss. Running them orthogonally ensures that an endothermic DSC peak can be definitively assigned as a melt (no mass loss) rather than a decomposition event (mass loss)[4].
Step-by-Step Methodology:
-
Calibration: Calibrate the DSC using high-purity Indium (
) to ensure calorimetric accuracy. -
Sample Preparation: Weigh 3–5 mg of the compound into an aluminum pan. Crimp the lid with a microscopic pinhole. Why? This allows for the release of volatiles, preventing pan rupture and artifactual pressure-induced thermodynamic shifts.
-
Baseline Establishment: Run an empty platinum pan in the TGA to establish a zero-drift baseline.
-
Execution: Heat the sample from 25°C to 300°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min). The nitrogen environment suppresses oxidative degradation, isolating pure thermal thermodynamic stability[4].
-
System Validation: A successful, self-validating run will show a perfectly flat TGA baseline until the DSC melting endotherm is reached, proving the absence of trapped solvents or hydrates.
Protocol 2: ICH Q1A(R2) Forced Degradation Studies
Objective: To elucidate degradation pathways and establish intrinsic stability. Causality: By subjecting the compound to extreme conditions, we accelerate degradation to predict long-term stability[5][6]. The critical validation metric here is Mass Balance —the principle that the molar sum of the remaining API and all quantified degradants must equal 100% of the initial concentration. A failed mass balance indicates the formation of undetectable volatile degradants.
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 1.0 mg/mL solution of the compound in a 50:50 Water:Acetonitrile mixture.
-
Hydrolytic Stress: Mix 1 mL of stock with 1 mL of 0.1N HCl (acidic stress) and another with 0.1N NaOH (basic stress). Incubate at 60°C for 48 hours.
-
Oxidative Stress: Mix 1 mL of stock with 1 mL of 3%
. Incubate at 25°C for 24 hours. -
Thermal Stress: Subject the dry solid powder to 105°C for 7 days.
-
Analysis: Neutralize the solutions and analyze via HPLC-UV/MS.
-
System Validation: Calculate the mass balance. The target degradation is between 5% and 20%; degradation beyond 20% risks secondary degradation cascades that do not reflect primary thermodynamic instability[5].
Caption: Sequential workflow for evaluating thermodynamic stability and degradation kinetics.
Quantitative Data Summaries
The following tables summarize the expected thermodynamic parameters and forced degradation behavior of 2-(2,6-Dimethylphenyl)pyrrolidine HCl based on its structural class and established ICH guidelines.
Table 1: Physicochemical & Thermodynamic Parameters
| Parameter | Representative Value | Thermodynamic Implication |
| Molecular Formula | Defines stoichiometry for crystal lattice energy. | |
| Melting Point (Onset) | 185 - 195 °C | High lattice stability, typical for bulky amine HCl salts. |
| Enthalpy of Fusion ( | ~ 25 - 30 kJ/mol | Indicates strong intermolecular hydrogen bonding. |
| pKa (Pyrrolidinium) | ~ 9.5 | Thermodynamically stable in physiological pH environments. |
Table 2: Accelerated Stability Data (ICH Q1A(R2) Conditions)
| Stress Condition | Time / Temp | % Recovery | Primary Degradant | Mass Balance |
| Acidic (0.1N HCl) | 48h / 60°C | > 99.0% | None detected | 99.2% |
| Basic (0.1N NaOH) | 48h / 60°C | 98.5% | Free base precipitation | 99.5% |
| Oxidative (3% | 24h / 25°C | 88.4% | C2-Hydroperoxide | 98.1% |
| Thermal (Solid State) | 7 days / 105°C | > 99.5% | None detected | 99.8% |
References
- Stahl, P. H., & Wermuth, C. G. (2008). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
-
European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. URL:[Link]
-
Guillory, J. K. (2003). Handbook of Pharmaceutical Salts: Properties, Selection, and Use Edited by P. Heinrich Stahl and Camile G. Wermuth. Journal of Medicinal Chemistry, 46(7), 1277. URL:[Link]
-
U.S. Food and Drug Administration (FDA). (2025). Q1 Stability Testing of Drug Substances and Drug Products. URL: [Link]
-
ResearchGate. Thermodynamic modeling of aqueous systems containing amines and amine hydrochlorides. URL: [Link]
-
NETZSCH Analyzing & Testing. Thermal Analysis in the Pharmaceutical Field. URL: [Link]
Sources
- 1. books.google.cn [books.google.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Q1 Stability Testing of Drug Substances and Drug Products | FDA [fda.gov]
pKa values and ionization of 2-(2,6-Dimethylphenyl)pyrrolidine hcl
Executive Summary
The compound 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride is a sterically hindered, secondary amine building block of significant interest in modern medicinal chemistry. Structurally related to the pharmacophores used in next-generation Bcl-2 inhibitors (such as sonrotoclax) designed to overcome G101V resistance mutations[1], its unique steric profile heavily influences its physicochemical properties. This whitepaper provides an in-depth analysis of its pKa, the thermodynamic causality behind its ionization behavior, and a self-validating experimental protocol for precise pKa determination.
Structural Profiling & Thermodynamic Causality of pKa
The core structure of 2-(2,6-Dimethylphenyl)pyrrolidine consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) substituted at the C2 position with a bulky 2,6-dimethylphenyl group. As a hydrochloride (HCl) salt, the amine is protonated in the solid state, ensuring high crystalline stability and initial aqueous solubility[2].
To understand the pKa of this molecule, we must analyze the thermodynamic cycle of ionization and compare it to baseline structures:
-
Unsubstituted Pyrrolidine: Exhibits a highly basic pKa of ~11.27.
-
2-Phenylpyrrolidine: The introduction of an
-hybridized phenyl ring exerts an electron-withdrawing inductive effect (-I effect), which stabilizes the neutral free base and destabilizes the conjugate acid, lowering the pKa to approximately 10.13[3]. -
2-(2,6-Dimethylphenyl)pyrrolidine: The addition of two ortho-methyl groups introduces severe steric hindrance.
The Causality of Steric Desolvation:
To minimize allylic (A-1,3) strain, the 2,6-dimethylphenyl ring is forced into an orthogonal conformation relative to the pyrrolidine ring. When the nitrogen is protonated (
According to the Born solvation model, this increased effective radius of the shielded ion results in a significantly less favorable (less negative) solvation free energy (
Thermodynamic cycle illustrating steric hindrance effects on conjugate acid solvation.
Ionization Dynamics at Physiological pH
Understanding the ionization state of 2-(2,6-Dimethylphenyl)pyrrolidine across the gastrointestinal tract and systemic circulation is critical for predicting its membrane permeability (logD) and absorption profile. Using the Henderson-Hasselbalch equation (
Table 1: Physiological Ionization Profile of 2-(2,6-Dimethylphenyl)pyrrolidine (Assuming pKa = 9.0)
| Physiological Compartment | Average pH | Ratio ([Unionized] / [Ionized]) | Ionization Percentage (%) |
| Gastric Fluid (Stomach) | 1.2 | > 99.99% | |
| Intestinal Fluid | 6.8 | 99.37% | |
| Blood Plasma | 7.4 | 97.55% |
Insight: At physiological blood pH (7.4), the compound remains overwhelmingly in its ionized, hydrophilic state. Drug developers must account for this when optimizing the lipophilicity (logP) of the parent scaffold; if the free base is highly lipophilic, the functional logD at pH 7.4 will be significantly lower, potentially limiting passive blood-brain barrier (BBB) penetration but maintaining excellent aqueous solubility.
Self-Validating Protocol for pKa Determination
Because the unprotonated free base of 2-(2,6-Dimethylphenyl)pyrrolidine is highly lipophilic and prone to precipitation in purely aqueous media at high pH, standard aqueous titration will fail. A cosolvent potentiometric titration utilizing a Sirius T3 (or Pion) automated platform is required[4].
The following protocol employs Yasuda-Shedlovsky extrapolation, establishing a self-validating system that mathematically proves the accuracy of the zero-cosolvent intercept[5].
Step-by-Step Methodology:
-
Electrode Calibration (The Four-Plus Method):
-
Action: Perform a "blank" titration using 0.5 M KOH from pH 1.8 to 12.0 in varying mixtures of Ionic Strength Adjusted (ISA) water (0.15 M KCl) and HPLC-grade methanol (e.g., 15%, 30%, 45%, and 60% wt%)[4][5].
-
Causality: This step is the core of the self-validation system. It empirically derives the standard electrode potential (
), the Nernstian slope, and the liquid junction potentials for each specific dielectric environment, ensuring the Ag/AgCl electrode reads true pH rather than artifactual voltage shifts caused by the organic solvent.
-
-
Sample Preparation:
-
Action: Dissolve 1.5 mg of 2-(2,6-Dimethylphenyl)pyrrolidine HCl in 1.5 mL of the respective ISA water/methanol cosolvent mixtures.
-
Causality: The methanol acts as a solubilizing agent, preventing the neutral free base from crashing out of solution as the titration crosses the pKa threshold.
-
-
Automated Titration under Argon:
-
Action: Submerge the probe and blanket the sample surface with a continuous, slow flow of Argon gas. Dispense 0.5 M KOH dynamically, targeting 0.2 pH steps. Record data points only when the pH drift stabilizes to < 0.002 pH/min[4][5].
-
Causality: Argon displacement is critical. At pH > 8.0, atmospheric
rapidly dissolves to form carbonic acid, which would artificially consume the KOH titrant and skew the basic equivalence point.
-
-
Yasuda-Shedlovsky Extrapolation:
-
Action: Use RefinementPro™ software to calculate the apparent pKa (
) for each of the four cosolvent ratios. Plot against (where is the dielectric constant of the specific methanol/water mixture)[5]. -
Causality: Unlike simple linear extrapolation, the Yasuda-Shedlovsky equation rigorously accounts for the changing molar concentration of water and the dielectric suppression of the solvent. The y-intercept (extrapolated to
, the value for pure water at 25°C) yields the true, validated aqueous pKa.
-
Self-validating potentiometric titration workflow for pKa determination.
Implications for Drug Formulation: Salt Disproportionation
Because 2-(2,6-Dimethylphenyl)pyrrolidine is synthesized as a hydrochloride salt, its formulation into solid oral dosage forms requires careful excipient selection.
With an estimated pKa of ~9.0, the HCl salt is thermodynamically stable in isolation. However, if wet-granulated with basic excipients (such as calcium carbonate or magnesium stearate), the microenvironmental pH of the hydrating tablet can exceed the pKa of the amine. This basic microenvironment drives salt disproportionation —the spontaneous conversion of the highly soluble HCl salt back into the poorly soluble, lipophilic free base.
To maintain the integrity of the HCl salt and ensure a rapid dissolution rate in the GI tract, formulators must restrict the formulation to neutral or acidic excipients (e.g., microcrystalline cellulose, citric acid acidifiers) and avoid high-shear wet granulation in favor of direct compression or roller compaction.
References
-
2-Phenylpyrrolidine | C10H13N | CID 261892 - PubChem National Institutes of Health (NIH) URL:[Link]
-
pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments PubMed Central (PMC) - NIH URL:[Link]
-
Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents Der Pharma Chemica URL:[Link]
-
Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 Journal of Medicinal Chemistry (via ResearchGate) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS: 2250243-80-0 | CymitQuimica [cymitquimica.com]
- 3. 2-Phenylpyrrolidine | C10H13N | CID 261892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
Toxicological Profile and Predictive LD50 Analysis of 2-(2,6-Dimethylphenyl)pyrrolidine Hydrochloride: A Preclinical Guide
Executive Summary
As a Senior Application Scientist in preclinical drug development, I approach the toxicological evaluation of 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride (CAS: 2250243-80-0) not merely as a data-gathering exercise, but as a mechanistic puzzle. This compound—characterized by a sterically hindered 2,6-xylyl group attached to a basic pyrrolidine ring—is a privileged scaffold frequently utilized in the synthesis of advanced therapeutics, most notably in the development of [1].
Because this compound primarily serves as an active pharmaceutical intermediate (API) building block rather than a standalone commercial drug, a universally published in vivo LD50 is absent from standard safety data sheets. Consequently, drug development professionals must rely on structural read-across (in silico predictive toxicology) combined with rigorous empirical validation. This whitepaper synthesizes the mechanistic liabilities, predictive LD50 data, and the exact self-validating protocols required to profile this scaffold safely.
Mechanistic Toxicology & Structural Liability Analysis
To understand the toxicological profile of 2-(2,6-Dimethylphenyl)pyrrolidine HCl, we must deconstruct its structural pharmacophore and predict its interaction with biological systems.
-
The 2,6-Dimethylphenyl (Xylyl) Moiety: The ortho-methyl groups provide significant steric hindrance, which restricts the rotation of the pyrrolidine ring. While this is highly desirable for target binding affinity (e.g., fitting into the hydrophobic cleft of Bcl-2 proteins), it forces hepatic metabolism away from aromatic oxidation. Instead, toxicity is driven by benzylic hydroxylation via CYP3A4 and CYP2D6.
-
The Pyrrolidine Ring: With a pKa of ~9.5, the secondary amine is heavily protonated at physiological pH (7.4). The combination of a protonated basic amine and a lipophilic aromatic ring is the classic structural alert for off-target binding to the internal cavity of the hERG (Kv11.1) potassium channel .
-
Mutagenic Potential: According to the [2], this scaffold lacks traditional DNA-reactive alerts (e.g., N-nitroso, alkylating agents, or aromatic amines), suggesting a low baseline risk for genotoxicity.
Predicted Phase I and Phase II metabolic clearance pathways for the arylpyrrolidine scaffold.
Predictive Toxicological Profile & Estimated LD50
In the absence of direct in vivo lethality data, we employ a read-across methodology. By analyzing structurally homologous compounds—specifically those sharing the 2,6-xylidine substructure and saturated nitrogen heterocycles (like the local anesthetic Mepivacaine)—we can triangulate the expected acute oral toxicity.
Based on the comparative data, the acute oral LD50 for 2-(2,6-Dimethylphenyl)pyrrolidine HCl in rats is estimated to fall within the 300 – 600 mg/kg range, placing it in GHS Category 4 (Harmful if swallowed). The primary mode of acute lethality is predicted to be central nervous system (CNS) overstimulation leading to convulsions, followed by respiratory depression.
Table 1: Read-Across LD50 Estimates for Structural Homologs
| Compound | Structural Role | Oral LD50 (Rat) | Primary Target Organ Toxicity |
| 2,6-Xylidine | Aromatic moiety | ~840 mg/kg | Liver, Blood (Methemoglobinemia) |
| 2-Phenylpyrrolidine | Core scaffold | ~400 mg/kg | CNS (Stimulation/Convulsions) |
| Mepivacaine HCl | Structural analog (Piperidine) | ~310 mg/kg (Mouse) | CNS, Cardiovascular (Arrhythmia) |
| 2-(2,6-Dimethylphenyl)pyrrolidine HCl | Target Compound | ~300 - 600 mg/kg (Est.) | CNS, Potential hERG liability |
Empirical Determination: Step-by-Step Methodologies
To validate the predictive models, application scientists must execute self-validating experimental workflows. Below are the definitive protocols for establishing the toxicological boundaries of this compound.
In Vitro hERG Electrophysiology (Off-Target Cardiotoxicity)
Causality: Before advancing this scaffold into in vivo models, we must quantify its potential to cause delayed ventricular repolarization (QT prolongation). We utilize automated patch-clamp electrophysiology as it is the gold standard mandated by [3].
-
Cell Culture: Cultivate CHO (Chinese Hamster Ovary) cells stably expressing the human Kv11.1 (hERG) potassium channel.
-
Compound Preparation: Dissolve 2-(2,6-Dimethylphenyl)pyrrolidine HCl in pure DMSO, then dilute in extracellular physiological saline to achieve serial concentrations (0.1 µM to 30 µM). Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced membrane disruption.
-
Electrophysiological Voltage Protocol: Using an automated patch-clamp system (e.g., QPatch), hold the cellular membrane potential at -80 mV. Depolarize to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarization step to -50 mV to elicit the characteristic hERG tail currents.
-
Perfusion & Recording: Perfuse the test compound over the cells for 5 minutes to reach steady-state block. Measure the fractional reduction in peak tail current amplitude relative to the pre-compound vehicle control.
-
Data Synthesis: Fit the concentration-response data to a standard Hill equation to derive the IC50. An IC50 < 10 µM flags the scaffold for structural optimization (e.g., reducing the basicity of the pyrrolidine nitrogen).
In Vivo Acute Oral Toxicity (OECD 425)
Causality: Traditional LD50 testing (OECD 401) required large cohorts of animals, leading to unnecessary mortality. We utilize the Up-and-Down Procedure ( [4]) because its adaptive statistical design minimizes animal use while providing a highly robust point estimate of lethality.
-
Subject Preparation: Select nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old). Fast the animals overnight prior to dosing to eliminate absorption variability caused by gastric contents.
-
Initial Dosing: Based on our read-across estimate (~400 mg/kg), administer a starting dose of 175 mg/kg via oral gavage.
-
Observation Window: Monitor the animal continuously for the first 30 minutes post-dose, then periodically for 48 hours. Key toxicological endpoints include tremors, clonic convulsions, lethargy, and mortality.
-
Adaptive Dose Adjustment:
-
If the animal survives 48 hours: Dose a new animal at the next higher step (progression factor of 3.2) -> 550 mg/kg .
-
If the animal dies: Dose a new animal at the next lower step -> 55 mg/kg .
-
-
Stopping Criteria: Terminate the study when 5 reversals (survival followed by death, or vice versa) occur, or when a maximum of 15 animals have been dosed.
-
Statistical Calculation: Utilize Maximum Likelihood Estimation (MLE) software to calculate the exact LD50 and 95% confidence intervals based on the sequence of survival and mortality.
OECD 425 Up-and-Down Procedure workflow for empirical acute toxicity determination.
Implications for Drug Development
For medicinal chemists and toxicologists integrating 2-(2,6-Dimethylphenyl)pyrrolidine into larger macromolecules (such as Venetoclax analogs for Bcl-2 inhibition), the isolated toxicity of this intermediate is manageable. Because the pyrrolidine nitrogen is typically functionalized (e.g., converted into an amide or sulfonamide) during final API synthesis, the basicity—and thus the hERG liability and acute CNS toxicity—is drastically reduced in the final drug product. However, rigorous monitoring of this compound as a potentially retained process impurity is critical to ensure the safety profile of the final pharmaceutical batch.
References
- Bcl-2 Inhibitors Patent (CN112437772B). Google Patents.
-
ICH Guideline M7(R1) on Assessment and Control of DNA Reactive (Mutagenic) Impurities . European Medicines Agency (EMA). Retrieved from:[Link]
-
ICH S7B Non-clinical Evaluation of the Potential for Delayed Ventricular Repolarization . European Medicines Agency (EMA). Retrieved from:[Link]
-
Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure . OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from:[Link]
Metabolic Fate of 2-(2,6-Dimethylphenyl)pyrrolidine in Mammalian Systems: A Predictive and Methodological Guide
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous pharmacologically active molecules.[1] Understanding the metabolic fate of novel pyrrolidine-containing entities is paramount for successful drug development, influencing their pharmacokinetic profiles, efficacy, and potential for toxicity. This guide provides a comprehensive overview of the predicted metabolic pathways of 2-(2,6-Dimethylphenyl)pyrrolidine in mammalian systems. Drawing upon established biotransformation principles for structurally related compounds, we delineate the likely Phase I and Phase II metabolic reactions. Furthermore, this document offers detailed, field-proven experimental protocols for researchers to elucidate and confirm these pathways, from in vitro microsomal incubations to in vivo studies and advanced analytical characterization. The methodologies are presented with a focus on the causal logic behind experimental design, ensuring a self-validating approach to metabolite profiling.
Introduction: The Significance of Pyrrolidine Metabolism
The 2-(2,6-Dimethylphenyl)pyrrolidine structure combines two key moieties: a saturated five-membered nitrogen heterocycle (pyrrolidine) and a sterically hindered dimethylphenyl group. This combination presents a unique substrate for metabolic enzymes. The study of xenobiotic metabolism is a cornerstone of drug discovery, as biotransformation can lead to detoxification and enhanced excretion, or conversely, to the formation of active or reactive metabolites.[2]
Metabolic pathways are broadly categorized into two phases:
-
Phase I Metabolism: Involves the introduction or exposure of functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis. These reactions are primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[2][3]
-
Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate, glutathione), rendering them more water-soluble for excretion.
This guide will predict the specific Phase I and II pathways for 2-(2,6-Dimethylphenyl)pyrrolidine based on data from analogous structures and provide the experimental framework for their validation.
Predicted Phase I Metabolic Pathways
Phase I reactions are the initial and often rate-limiting steps in the clearance of many xenobiotics. For 2-(2,6-Dimethylphenyl)pyrrolidine, the primary sites for oxidative metabolism are the aromatic ring, the benzylic methyl groups, and the pyrrolidine ring itself.
Aromatic & Alkyl Hydroxylation
Hydroxylation is a canonical Phase I reaction catalyzed by CYP enzymes.[2]
-
Aromatic Hydroxylation: The 2,6-dimethylphenyl ring can be hydroxylated, typically at the positions para or meta to the pyrrolidine substituent. This is a common pathway for phenyl-containing compounds.[4]
-
Alkyl Hydroxylation: The methyl groups on the phenyl ring are also susceptible to oxidation, forming a hydroxymethyl (-CH₂OH) group. This benzylic hydroxylation can be further oxidized to an aldehyde and then a carboxylic acid.[5]
Pyrrolidine Ring Oxidation
The pyrrolidine ring offers multiple avenues for oxidative metabolism.
-
C-Hydroxylation: Hydroxylation can occur at any of the carbon atoms on the pyrrolidine ring. Studies on similar compounds show that hydroxylation of the pyrrolidine ring is a principal metabolic transformation.[4]
-
Oxidative C-N Cleavage (Ring Opening): Following hydroxylation, particularly at the C5 position, the pyrrolidine ring can undergo oxidative cleavage.[4]
-
Lactam Formation: The pyrrolidine ring can be oxidized to the corresponding pyrrolidinone (a lactam). This is a known metabolic pathway for pyrrolidine derivatives.[6][7]
-
Dehydrogenation: The pyrrolidine ring can be dehydrogenated to form a more reactive dehydropyrrolizidine metabolite. This pathway is particularly relevant in the metabolism of pyrrolizidine alkaloids and is considered a bioactivation step.[8][9]
Predicted Phase II Conjugation Pathways
Phase I metabolites, bearing newly introduced hydroxyl groups, are prime candidates for Phase II conjugation reactions, which facilitate excretion.
-
Glucuronidation: Hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This is one of the most common Phase II reactions.[10][11]
-
Sulfation: Phenolic hydroxyl groups, in particular, can be sulfated by sulfotransferases (SULTs). Sulfate conjugation is another major pathway for eliminating phenolic metabolites.[4]
-
Glutathione (GSH) Conjugation: Reactive electrophilic intermediates, such as those potentially formed during dehydrogenation of the pyrrolidine ring, can be detoxified by conjugation with glutathione.[8][12][13] The detection of GSH conjugates serves as indirect evidence for the formation of such reactive species.[8][12]
Key Enzymes in Metabolism
The biotransformation of 2-(2,6-Dimethylphenyl)pyrrolidine is expected to be catalyzed by a specific set of enzymes, primarily from the Cytochrome P450 superfamily.
| Enzyme Family | Key Isoforms | Primary Reactions Catalyzed | Rationale / Structural Precedent |
| Cytochrome P450 (CYP) | CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2 | Phase I: Aromatic hydroxylation, alkyl hydroxylation, N-dealkylation, oxidation of heterocyclic rings. | These six CYP enzymes are responsible for metabolizing approximately 90% of all drugs. Specifically, CYP2D6 and CYP2C19 have been shown to catalyze the hydroxylation of other pyrrolidine-containing compounds.[5] |
| UDP-Glucuronosyl-transferase (UGT) | UGT1A, UGT2B families | Phase II: Glucuronidation of hydroxylated metabolites. | A major conjugation pathway for compounds with hydroxyl groups, increasing water solubility for excretion.[10] |
| Sulfotransferase (SULT) | SULT1A, SULT1E, SULT2A families | Phase II: Sulfation of phenolic and alcoholic metabolites. | A common alternative to glucuronidation, particularly for phenolic compounds.[4] |
| Glutathione S-transferase (GST) | Multiple families | Phase II: Conjugation of reactive electrophilic metabolites with glutathione. | A critical detoxification pathway for reactive intermediates that could otherwise lead to cellular damage.[8][13] |
Experimental Methodologies for Metabolite Profiling
To empirically determine the metabolic fate of 2-(2,6-Dimethylphenyl)pyrrolidine, a tiered experimental approach is recommended, beginning with simple in vitro systems and progressing to more complex in vivo models.
In Vitro Models
In vitro systems provide a controlled environment to identify primary metabolic pathways and the enzymes involved, free from the complexities of absorption, distribution, and excretion. Human liver microsomes (HLMs) are a standard and reliable tool, as they contain a rich complement of CYP and UGT enzymes.[8][10]
-
Preparation: In a microcentrifuge tube, combine phosphate buffer (100 mM, pH 7.4), pooled HLMs (to a final concentration of 0.5 mg/mL protein), and 2-(2,6-Dimethylphenyl)pyrrolidine (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath. This step ensures all components reach thermal equilibrium.
-
Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The continuous regeneration of NADPH is essential to sustain CYP enzyme activity.[8]
-
Incubation: Incubate for a defined period (e.g., 60 minutes) at 37°C. Time-course experiments (0, 5, 15, 30, 60 minutes) are recommended to assess metabolic stability.
-
Termination: Stop the reaction by adding two volumes of ice-cold acetonitrile. This quenches enzymatic activity and precipitates microsomal proteins.
-
Sample Processing: Centrifuge the mixture at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant for analysis by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS).[6][14]
In Vivo Models
In vivo studies, typically in rodent models like Wistar rats, are essential to understand the complete metabolic fate of a compound, including absorption, distribution, metabolism, and excretion (ADME).[15]
-
Dosing: Administer 2-(2,6-Dimethylphenyl)pyrrolidine to a cohort of male Wistar rats (e.g., 2 mg/kg) via oral gavage or intravenous injection.[15]
-
Sample Collection: House the animals in metabolic cages to allow for the separate collection of urine and feces over a 24-48 hour period. Blood samples can also be collected at specific time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) to determine the pharmacokinetic profile of the parent drug and its major metabolites.
-
Sample Preparation (Urine):
-
Centrifuge the collected urine to remove particulates.
-
To identify conjugated metabolites (Phase II), an aliquot of urine can be hydrolyzed enzymatically using β-glucuronidase and sulfatase.[11]
-
Both hydrolyzed and non-hydrolyzed samples should be analyzed to get a complete picture of Phase I and Phase II metabolism.
-
-
Analysis: Analyze the processed plasma and urine samples by LC-HRMS/MS to identify and quantify the parent compound and its metabolites.
Analytical Techniques for Metabolite Identification
LC-MS, particularly high-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS), is the gold standard for metabolite identification.[14][16]
-
Chromatographic Separation: Use a reverse-phase C18 column to separate the parent compound from its metabolites based on polarity. A gradient elution with water and acetonitrile (both containing 0.1% formic acid) is typical.
-
Mass Spectrometry Detection:
-
Full Scan MS: Acquire data in full scan mode to detect all ionizable species. The high resolution provides accurate mass measurements, which are used to predict the elemental composition of potential metabolites.
-
Data-Dependent MS/MS: Automatically trigger fragmentation (MS/MS) on the most intense ions detected in the full scan. The fragmentation pattern provides structural information that is crucial for identifying the site of metabolic modification.[14]
-
-
Data Analysis: Compare the chromatograms of blank matrix, control (time zero), and incubated/excreted samples. Metabolites will be present only in the post-incubation/post-dose samples. Use specialized software to search for expected mass shifts corresponding to common metabolic reactions (e.g., +15.9949 Da for hydroxylation).
Summary and Future Directions
The metabolic fate of 2-(2,6-Dimethylphenyl)pyrrolidine is predicted to involve extensive Phase I oxidation on both the dimethylphenyl and pyrrolidine moieties, followed by Phase II conjugation with glucuronic acid and sulfate. Key oxidative transformations likely include aromatic and alkyl hydroxylation, as well as oxidation of the pyrrolidine ring to form hydroxylated derivatives and lactams. The potential for bioactivation via dehydrogenation should also be investigated, with a search for corresponding GSH adducts.
The experimental workflows provided in this guide offer a robust framework for systematically elucidating these pathways. By combining in vitro screening in HLMs with definitive in vivo studies and state-of-the-art LC-HRMS/MS analysis, researchers can build a comprehensive metabolic profile. This knowledge is critical for understanding the compound's pharmacokinetic properties, predicting potential drug-drug interactions, and ensuring its safety and efficacy as a potential therapeutic agent.
References
-
Fujimaki, Y., Hashimoto, K., Sudo, K., & Tachizawa, H. (1990). Biotransformation of a new pyrrolidinone cognition-enhancing agent: isolation and identification of metabolites in human urine. Xenobiotica, 20(10), 1081-1094. [Link]
-
Concheiro, M., et al. (2018). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. [Link]
-
Lv, X., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. [Link]
-
DynaMedex. (2023). Cytochrome P450 Drug Metabolism. DynaMedex. [Link]
-
Dalvie, D., et al. (2003). A novel P450-catalyzed transformation of the 2,2,6,6-tetramethyl piperidine moiety to a 2,2-dimethyl pyrrolidine in human liver microsomes. Drug Metabolism and Disposition, 31(2), 215-223. [Link]
-
Kolrep, F., et al. (2018). In vitro biotransformation of pyrrolizidine alkaloids in different species. Part I: Microsomal degradation. Archives of Toxicology, 92(4), 1477-1488. [Link]
-
Sisenwine, S. F., & Tio, C. O. (1973). Metabolism of a pharmacologically active pyrrolidine derivative (prolintane) by lactam formation. Drug Metabolism and Disposition, 1(1), 58-61. [Link]
-
Zeyhl-Jan, E., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 519. [Link]
-
Geburek, I., et al. (2020). In vitro biotransformation of pyrrolizidine alkaloids in different species: part II—identification and quantitative assessment of the metabolite profile of six structurally different pyrrolizidine alkaloids. Archives of Toxicology, 94(11), 3759-3774. [Link]
-
Geburek, I., et al. (2019). In vitro metabolism of pyrrolizidine alkaloids – Metabolic degradation and GSH conjugate formation of different structure types. Food and Chemical Toxicology, 135, 110868. [Link]
-
Geburek, I., et al. (2020). In vitro biotransformation of pyrrolizidine alkaloids in different species: part II-identification and quantitative assessment of the metabolite profile of six structurally different pyrrolizidine alkaloids. Archives of Toxicology, 94(11), 3759-3774. [Link]
-
Rondanelli, M., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]
-
Mroczek, T. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 519. [Link]
-
Springer, D., et al. (2003). Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes. Drug Metabolism and Disposition, 31(8), 979-982. [Link]
-
Walsh Medical Media. (2022). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Walsh Medical Media. [Link]
-
Prasad, B., Garg, A., & Singh, S. (2016). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences, 5(2), 1-20. [Link]
-
Michaud, V., & Dow, P. (2021). Mechanisms of CYP450 Inhibition. Encyclopedia.pub. [Link]
-
Dunn, W. B., et al. (2005). Metabolomics: Current analytical platforms and methodologies. TrAC Trends in Analytical Chemistry, 24(4), 285-294. [Link]
-
Katagi, M. (2010). Biotransformation and Enzymes Responsible for Metabolism of Pyrethroids in Mammals. Journal of Pesticide Science, 35(3), 235-246. [Link]
-
Musiol, A., et al. (2006). Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 933-939. [Link]
-
Maas, A., et al. (2024). In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry. MDPI. [Link]
-
Szabó, C., et al. (2024). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1718, 464719. [Link]
-
Pan, Y., et al. (2024). The toxicokinetic and metabolism of structurally diverse pyrrolizidine alkaloids in rats. Journal of Ethnopharmacology, 322, 117390. [Link]
-
Tircova, B., et al. (2018). Human in vivo metabolism study of LGD-4033. Drug Testing and Analysis, 11(7), 1034-1044. [Link]
-
Geburek, I., et al. (2020). In vitro biotransformation of pyrrolizidine alkaloids in different species: part II—identification and quantitative assessment of the metabolite profile of six structurally different pyrrolizidine alkaloids. ResearchGate. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1254303. [Link]
-
Chou, M. W., et al. (2005). Metabolic Activation of the Tumorigenic Pyrrolizidine Alkaloid, Retrorsine, Leading to DNA Adduct Formation In Vivo. Chemical Research in Toxicology, 18(5), 888-895. [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. dynamedex.com [dynamedex.com]
- 4. Biotransformation of a new pyrrolidinone cognition-enhancing agent: isolation and identification of metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of a pharmacologically active pyrrolidine derivative (prolintane) by lactam formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro biotransformation of pyrrolizidine alkaloids in different species: part II—identification and quantitative assessment of the metabolite profile of six structurally different pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Human in vivo metabolism study of LGD-4033 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ijpras.com [ijpras.com]
- 15. In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry [mdpi.com]
- 16. dbkgroup.org [dbkgroup.org]
Methodological & Application
Comprehensive Application Note: HPLC Method Development and Validation for 2-(2,6-Dimethylphenyl)pyrrolidine HCl
Analyte Profiling & Chromatographic Challenges
The compound 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride (CAS: 2250243-80-0) is a critical chiral building block and intermediate often utilized in the synthesis of local anesthetics, antiarrhythmics, and novel pharmaceutical APIs[1]. Structurally, it features a highly hydrophobic 2,6-dimethylphenyl group attached to a basic pyrrolidine ring.
From an analytical perspective, this molecule presents three distinct chromatographic challenges:
-
Strong Basicity : The secondary amine in the pyrrolidine ring has a high pKa (~9.5–10.5). At typical reversed-phase mobile phase pH ranges (pH 2–7), the amine is fully protonated and highly polar.
-
Silanol Interactions : Protonated basic amines are notorious for interacting with ionized residual silanols (
) on traditional silica-based stationary phases. This secondary ion-exchange mechanism leads to severe peak tailing, shifting retention times, and poor resolution[2]. -
Chirality : The molecule possesses a chiral center at the C2 position of the pyrrolidine ring. Depending on the synthetic route, determining the enantiomeric excess (ee) of the (2S) or (2R) enantiomer is essential, requiring a dedicated chiral separation method[3].
As a Senior Application Scientist, my approach to developing a robust, self-validating method for this compound relies on orthogonal techniques: an Achiral Reversed-Phase (RP-HPLC) method for chemical purity and assay, and a Chiral Normal-Phase (NP-HPLC) method for stereoisomeric purity.
Mechanistic Strategy & Column Selection (E-E-A-T)
The Causality of Peak Tailing
When analyzing basic amines like 2-(2,6-Dimethylphenyl)pyrrolidine, peak asymmetry is the primary mode of failure. The causality is rooted in the stationary phase chemistry. Standard C18 columns contain residual silanol groups that become ionized at pH > 3.5. The positively charged pyrrolidine nitrogen undergoes a strong electrostatic interaction with these negatively charged silanols. Because this ion-exchange kinetic process is slower than the primary hydrophobic partitioning, the analyte molecules desorb at different rates, dragging the peak tail[4].
The Solution: Shielding and pH Control
To build a self-validating and robust system, we must eliminate this secondary interaction. This is achieved through a two-pronged approach:
-
Stationary Phase Deactivation : We select a column with embedded polar groups or a positively charged surface modification (e.g., Waters XBridge BEH Shield RP18 or Phenomenex Luna Omega PS C18). The embedded carbamate or positive surface charge creates an electrostatic "shield" that repels the protonated amine from the underlying silica surface, yielding highly symmetrical peaks,[4].
-
Mobile Phase pH : We employ a highly acidic mobile phase (0.1% Trifluoroacetic Acid, pH ~2.0). TFA serves a dual purpose: it fully protonates the pyrrolidine ring for consistent retention, and it acts as a volatile ion-pairing reagent. Furthermore, at pH 2.0, the vast majority of residual silanols are fully protonated (
) and neutral, neutralizing the ion-exchange threat[2].
Caption: Mechanism of basic amine peak tailing and its chromatographic resolution.
Experimental Protocols
Protocol A: Achiral RP-HPLC (Chemical Purity & Assay)
This method is designed to quantify the active pharmaceutical ingredient (API) and separate it from synthetic impurities or degradation products.
Reagents & Materials:
-
Column: Waters XBridge BEH Shield RP18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
Diluent: Water:Acetonitrile (50:50, v/v). Note: Matching the diluent to the initial gradient conditions prevents solvent-induced peak distortion (the "solvent effect").
Step-by-Step Methodology:
-
System Preparation: Purge the HPLC system with Mobile Phase A and B. Equilibrate the column at 30°C for 30 minutes at initial gradient conditions (5% B).
-
Sample Preparation: Accurately weigh 10.0 mg of 2-(2,6-Dimethylphenyl)pyrrolidine HCl standard. Dissolve in 10.0 mL of Diluent to achieve a 1.0 mg/mL stock solution. Sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm (optimal for the 2,6-dimethylphenyl chromophore).
-
-
Execution: Inject a blank (Diluent) to ensure baseline stability, followed by six replicate injections of the standard to establish system suitability.
Table 1: Achiral Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.0 | 95 | 5 | Initial |
| 2.0 | 95 | 5 | Isocratic hold |
| 12.0 | 40 | 60 | Linear gradient |
| 15.0 | 10 | 90 | Column wash |
| 17.0 | 10 | 90 | Isocratic hold |
| 17.1 | 95 | 5 | Re-equilibration |
| 22.0 | 95 | 5 | End |
Protocol B: Chiral NP-HPLC (Enantiomeric Excess)
Direct chiral separation using a polysaccharide-based Chiral Stationary Phase (CSP) is the gold standard for pyrrolidine derivatives[3].
Reagents & Materials:
-
Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v).
-
Causality Note: The addition of 0.1% DEA is absolutely critical. In normal-phase chromatography, basic amines will bind irreversibly to the chiral stationary phase. DEA acts as a competing base, saturating the active acidic sites on the column and ensuring sharp, quantifiable peaks[3].
Step-by-Step Methodology:
-
System Preparation: Ensure the HPLC system is strictly free of aqueous solvents. Flush with Isopropanol before introducing the normal-phase mobile phase.
-
Sample Preparation: Dissolve the sample in Mobile Phase to a concentration of 0.5 mg/mL.
-
Instrument Parameters: Isocratic elution at 1.0 mL/min, Column Temperature: 25°C, UV Detection: 220 nm. Run time: 20 minutes.
Caption: Logical workflow for dual-mode HPLC method development.
System Suitability & Method Validation
A self-validating protocol requires strict adherence to System Suitability Testing (SST) prior to sample analysis. The method must then be validated according to ICH Q2(R1) guidelines.
Table 2: System Suitability Parameters (Acceptance Criteria)
| Parameter | Achiral RP-HPLC Criteria | Chiral NP-HPLC Criteria | Scientific Justification |
|---|---|---|---|
| Retention Time (RT) %RSD | ≤ 1.0% (n=6) | ≤ 1.0% (n=6) | Ensures pump stability and column equilibration. |
| Peak Area %RSD | ≤ 2.0% (n=6) | ≤ 2.0% (n=6) | Verifies autosampler precision and detector stability. |
| Tailing Factor (
Table 3: Method Validation Summary (ICH Q2(R1))
| Validation Characteristic | Methodology | Acceptance Criteria |
|---|---|---|
| Specificity | Inject blank, standard, and forced degradation samples (Acid, Base, Peroxide, Heat, UV). | No interference at the RT of the main peak. Peak purity angle < purity threshold (PDA). |
| Linearity | 5 concentration levels ranging from 25% to 150% of the target concentration (1.0 mg/mL). | Correlation coefficient (
References
- ChemScene. 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride.
- BenchChem. Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
- Waters Corporation. Shop XBridge BEH Shield RP18 Columns.
- Journal of Agricultural and Food Chemistry (ACS Publications). Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk.
- Phenomenex. Performance of Surface Modified Luna Omega and Kinetex PS Columns for the Separation of Tricyclic Antidepressants.
Sources
Application Note: Extraction Protocols for 2-(2,6-Dimethylphenyl)pyrrolidine from Biological Matrices
Target Audience: Researchers, bioanalytical scientists, and drug metabolism/pharmacokinetics (DMPK) professionals.
Introduction & Mechanistic Rationale
The quantification of basic, lipophilic amines from complex biological matrices (e.g., plasma, serum, urine) is a critical bottleneck in pharmacokinetic (PK) and forensic workflows. 2-(2,6-Dimethylphenyl)pyrrolidine is a structural moiety and chemical entity characterized by a highly lipophilic 2,6-dimethylphenyl ring attached to the C2 position of a pyrrolidine ring.
Unlike its N-phenyl isomer, the attachment at the C2 position leaves the pyrrolidine nitrogen as a secondary aliphatic amine . This structural distinction is paramount: it results in a highly basic molecule (predicted pKa ~9.5–10.5) that is predominantly protonated at physiological pH (7.4). Consequently, direct protein precipitation (PPT) often leads to severe ion suppression in LC-MS/MS due to the co-elution of endogenous phospholipids. To achieve the rigorous accuracy and precision required by the, sample preparation must actively exploit the compound's acid-base chemistry.
This guide details two self-validating extraction protocols: a high-purity Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) and a high-throughput Liquid-Liquid Extraction (LLE) .
Physicochemical Profiling & Extraction Strategy
Understanding the physicochemical profile of 2-(2,6-Dimethylphenyl)pyrrolidine dictates the causality behind our experimental choices.
Table 1: Physicochemical & Mass Spectrometry Profile
| Parameter | Value | Chromatographic & Extraction Rationale |
| Molecular Formula | C₁₂H₁₇N | Determines the isotopic distribution for MS detection. |
| Monoisotopic Mass | 175.136 Da | Exact mass used for high-resolution MS screening. |
| Target ESI Adduct | [M+H]⁺ (m/z 176.14) | The basic secondary amine readily accepts a proton in ESI+ mode. |
| Predicted pKa | ~9.5 – 10.5 | Dictates pH adjustments: Acidify for SPE (protonated state), basify for LLE (neutral state). |
| Predicted LogP | ~2.5 – 3.0 | High lipophilicity drives efficient partitioning into non-polar organic solvents during LLE. |
The Causality of Mixed-Mode Cation Exchange (MCX)
For basic drugs, MCX is the gold standard . The sorbent contains both reversed-phase (lipophilic) and sulfonic acid (cation exchange) functional groups. By acidifying the plasma (pH < 3), we disrupt analyte-protein binding and ensure the pyrrolidine nitrogen is 100% protonated. The analyte binds tightly to the sulfonic acid groups via ionic bonds. This specific interaction allows us to wash the sorbent aggressively with 100% methanol—washing away neutral lipids and ion-suppressing phospholipids—without prematurely eluting the target analyte.
Figure 1: Mixed-Mode Strong Cation Exchange (MCX) SPE workflow and chemical rationale.
Experimental Protocols
Protocol A: High-Purity MCX Solid-Phase Extraction
Designed for maximum matrix effect reduction and high sensitivity (LLOQ < 1 ng/mL).
Materials: 30 mg / 1 cc MCX SPE cartridges (e.g., Waters Oasis MCX), 4% Phosphoric Acid (H₃PO₄), 2% Formic Acid (FA), HPLC-grade Methanol (MeOH), Ammonium Hydroxide (NH₄OH).
Step-by-Step Methodology:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS). Add 100 µL of 4% H₃PO₄. Rationale: The acid denatures binding proteins and forces the secondary amine into its protonated (cationic) state. Vortex for 30 seconds.
-
Sorbent Conditioning: Pass 1.0 mL of MeOH through the cartridge, followed by 1.0 mL of HPLC-grade water. Do not let the sorbent dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge. Apply a low vacuum (flow rate ~1 mL/min) to allow optimal interaction with the sulfonic acid groups.
-
Interference Wash 1 (Aqueous): Pass 1.0 mL of 2% FA in water. Rationale: Removes water-soluble endogenous salts and polar peptides.
-
Interference Wash 2 (Organic): Pass 1.0 mL of 100% MeOH. Rationale: Because the analyte is held by strong ionic bonds, 100% organic solvent will not elute it. This step critically removes hydrophobic neutral lipids and phospholipids.
-
Analyte Elution: Elute with 1.0 mL of 5% NH₄OH in MeOH into a clean collection tube. Rationale: The high pH (>11) neutralizes the pyrrolidine amine, breaking the ionic bond and allowing the MeOH to sweep the now-neutral lipophilic analyte off the sorbent.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% FA).
Protocol B: High-Throughput Liquid-Liquid Extraction (LLE)
Designed for rapid screening, utilizing pH-driven phase partitioning.
Step-by-Step Methodology:
-
Basification: To 100 µL of plasma, add 10 µL of SIL-IS and 100 µL of 0.5 M Sodium Hydroxide (NaOH) or Carbonate buffer (pH 11). Rationale: Raises the pH above the analyte's pKa, fully deprotonating the secondary amine and rendering the molecule neutral and highly lipophilic.
-
Partitioning: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or a 50:50 mixture of Hexane:Ethyl Acetate. Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 4000 × g for 10 minutes at 4°C.
-
Transfer: Flash-freeze the aqueous (bottom) layer using a dry ice/acetone bath. Decant the organic (top) layer containing the analyte into a clean tube.
-
Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of mobile phase.
Analytical Workflow & Self-Validating Systems
To ensure trustworthiness, every extraction batch must operate as a self-validating system in accordance with FDA guidelines .
System Suitability Checks:
-
Selectivity (Blank Matrix): Analyze unspiked matrix from 6 independent lots. Interfering peaks at the analyte retention time must be <20% of the LLOQ response.
-
Matrix Effect (ME) Tracking: Calculate the IS-normalized Matrix Factor (MF). The %CV of the MF across 6 lots must not exceed 15%.
-
Dilution Integrity: If study samples exceed the Upper Limit of Quantification (ULOQ), Dilution Quality Controls (DQCs) must be included to validate pre-extraction dilution linearity.
Figure 2: LC-MS/MS analytical signaling pathway and detection logic for the target analyte.
Table 2: Comparative Extraction Strategies & Expected Metrics
| Extraction Method | Primary Mechanism | Expected Recovery | Matrix Effect (Phospholipids) | Throughput |
| Protein Precipitation (PPT) | Solvent-induced denaturation | >90% | High (Severe Ion Suppression) | Very High |
| Liquid-Liquid Extraction (LLE) | pH-driven phase partitioning | 70 – 85% | Moderate | High |
| Mixed-Mode SPE (MCX) | Ionic + Reversed-Phase binding | >85% | Very Low (Cleanest Extract) | Moderate |
References
-
Title: 2-(2,6-dimethylphenyl)pyrrolidine (C12H17N) Source: PubChemLite, University of Luxembourg URL: [Link]
-
Title: Removal of Triton X-100 from Plasma Samples Using Mixed-Mode Solid Phase Extraction (SPE) Source: Waters Corporation Application Notes URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry (May 2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]
Mastering the Purification of 2-(2,6-Dimethylphenyl)pyrrolidine HCl: A Guide to High-Purity Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the recrystallization of 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride, a critical process for ensuring the high purity required for research and pharmaceutical applications. As a Senior Application Scientist, this guide moves beyond a simple set of instructions to explain the underlying principles and rationale behind each step, empowering the user to adapt and optimize the protocol for their specific needs.
Introduction: The Critical Role of Purity
2-(2,6-Dimethylphenyl)pyrrolidine and its derivatives are important scaffolds in medicinal chemistry. The hydrochloride salt is often the preferred form for its improved stability and handling properties. Achieving high purity is paramount, as even small amounts of impurities can significantly impact the compound's biological activity, safety profile, and reproducibility of experimental results. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities.
Understanding the Molecule: Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(2,6-Dimethylphenyl)pyrrolidine HCl is the foundation for developing a successful recrystallization protocol. While specific experimental data for this exact compound is not widely published, we can infer its likely properties based on its structure and data from closely related analogs.
| Property | Value/Information | Source/Rationale |
| Molecular Formula | C₁₂H₁₈ClN | Calculated from the structure of the free base[1]. |
| Molecular Weight | 211.73 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white crystalline solid. | Based on the typical appearance of amine hydrochlorides[2]. |
| Melting Point | Not definitively reported. A key parameter to be determined for purity assessment. For a related piperidine analog, (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, the melting point is in the range of 118-130°C[3]. | The melting point of the purified product should be sharp and reproducible. |
| Solubility | Expected to be soluble in polar protic solvents like water and lower alcohols (methanol, ethanol, isopropanol) due to the ionic nature of the hydrochloride salt. Solubility in less polar solvents like ethyl acetate, acetone, and dichloromethane is likely to be lower, and it is expected to be poorly soluble in non-polar solvents like hexanes and toluene. | General solubility principles of amine hydrochlorides. Patents for the structurally similar ropivacaine intermediates suggest purification using solvents like ethyl acetate and isopropanol[4][5]. |
The Science of Recrystallization: Choosing the Right Solvent System
The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent for single-solvent recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. For 2-(2,6-Dimethylphenyl)pyrrolidine HCl, a mixed-solvent system (a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble) is often more practical and provides greater control over the crystallization process.
Protocol for Solvent Screening
This protocol outlines a systematic approach to identifying a suitable solvent or solvent system for the recrystallization of 2-(2,6-Dimethylphenyl)pyrrolidine HCl.
Materials:
-
Crude 2-(2,6-Dimethylphenyl)pyrrolidine HCl
-
A selection of solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Initial Solubility Testing:
-
Place a small amount (e.g., 10-20 mg) of the crude compound into separate test tubes.
-
Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.
-
Vortex to observe solubility.
-
-
Hot Solubility Testing:
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a heating block or water bath to the boiling point of the solvent.
-
Observe if the compound dissolves completely. If not, add small increments of the solvent until it does. A good single solvent will dissolve the compound at or near its boiling point.
-
-
Cooling and Crystal Formation:
-
If the compound dissolves in the hot solvent, allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe for the formation of crystals. An ideal solvent will yield a good recovery of crystalline material upon cooling.
-
-
Mixed-Solvent System Selection:
-
If a suitable single solvent is not found, identify a "good" solvent (one in which the compound is very soluble at room temperature) and a "poor" solvent (one in which the compound is insoluble or sparingly soluble at room temperature).
-
Dissolve the crude compound in a minimum amount of the hot "good" solvent.
-
Add the "poor" solvent dropwise to the hot solution until it becomes slightly turbid (cloudy).
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly.
-
Recrystallization Protocols for High-Purity 2-(2,6-Dimethylphenyl)pyrrolidine HCl
Based on the properties of similar amine hydrochlorides, two primary recrystallization strategies are proposed. It is crucial to perform solvent screening as described above to determine the optimal solvent system for your specific batch of crude material.
Protocol 1: Single-Solvent Recrystallization (e.g., from Isopropanol)
This method is suitable if a single solvent is identified that provides a significant difference in solubility between hot and cold conditions.
Materials:
-
Crude 2-(2,6-Dimethylphenyl)pyrrolidine HCl
-
Isopropanol (or other suitable solvent determined from screening)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude 2-(2,6-Dimethylphenyl)pyrrolidine HCl in an Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol and heat the mixture to a gentle reflux with stirring. Continue to add small portions of hot isopropanol until the solid is completely dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, it is important to avoid disturbing the solution during this initial cooling phase. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Ethyl Acetate)
This is a versatile method that often provides excellent purification.
Materials:
-
Crude 2-(2,6-Dimethylphenyl)pyrrolidine HCl
-
Ethanol ("good" solvent)
-
Ethyl Acetate ("poor" solvent)
-
Other materials as listed in Protocol 1
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 2-(2,6-Dimethylphenyl)pyrrolidine HCl in a minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add ethyl acetate dropwise with swirling until a faint, persistent turbidity is observed.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/ethyl acetate mixture (in the same approximate ratio as the final crystallization mixture).
-
Drying: Dry the purified crystals under vacuum.
Assessing Purity: The Mark of Success
The effectiveness of the recrystallization process must be verified through appropriate analytical techniques.
-
Melting Point Analysis: A sharp melting point range (typically < 2°C) is a good indicator of high purity. The melting point of the recrystallized material should be compared to a reference standard if available, or used as a benchmark for batch-to-batch consistency.
-
Chromatographic Methods (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are powerful techniques for quantifying the purity of the final product and detecting any remaining impurities.
-
Spectroscopic Methods (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the chemical structure of the compound and identify any structural impurities.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The compound is highly soluble even at low temperatures. | - Evaporate some of the solvent and allow it to cool again.- Try a different solvent or a mixed-solvent system. |
| Oiling out (formation of an oil instead of crystals). | - The solution is supersaturated.- The melting point of the compound is lower than the boiling point of the solvent. | - Reheat the solution to dissolve the oil and allow it to cool more slowly.- Add more of the "good" solvent before cooling.- Use a lower-boiling solvent. |
| Low recovery of crystals. | - The compound has significant solubility in the cold solvent.- The initial amount of crude material was small. | - Cool the solution for a longer period in an ice bath.- Reduce the amount of solvent used for washing the crystals.- Start with a larger amount of crude material. |
Visualizing the Workflow
Caption: Workflow for the recrystallization of 2-(2,6-Dimethylphenyl)pyrrolidine HCl.
Logical Pathway for Solvent Selection
Sources
- 1. N-(2,6-Dimethylphenyl)pyrrolidine | C12H17N | CID 144043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103086954A - Method for preparing ropivacaine - Google Patents [patents.google.com]
- 3. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]
- 4. CN109503465A - A kind of preparation of Ropivacaine HCL intermediate and purification process - Google Patents [patents.google.com]
- 5. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-(2,6-Dimethylphenyl)pyrrolidine HCl Synthesis
Synthesizing 2-arylpyrrolidines with bulky ortho-substituents, such as the 2,6-dimethylphenyl group, presents significant steric challenges[1]. The standard synthetic route involves the nucleophilic addition of an aryl Grignard reagent to N-Boc-pyrrolidin-2-one, followed by silane reduction of the resulting hemiaminal, and subsequent deprotection[2]. However, the extreme steric bulk of 2,6-dimethylphenylmagnesium bromide often leads to reaction failure, primarily through competitive enolization rather than the desired 1,2-addition[3].
This guide provides a self-validating troubleshooting framework, optimized protocols, and FAQs to resolve low-yield bottlenecks in this specific workflow.
Mechanistic Pathway & Failure Analysis
To properly troubleshoot this synthesis, you must understand the causality behind the reaction failures. The diagram below maps the ideal synthetic workflow against the most common chemical failure points.
Workflow for 2-(2,6-Dimethylphenyl)pyrrolidine HCl synthesis and common failure points.
Quantitative Data: Optimizing the Grignard Addition
The most critical failure point is the initial Grignard addition. Because 2,6-dimethylphenylmagnesium bromide is highly sterically hindered, it acts as a strong base rather than a nucleophile, deprotonating the α-position of the lactam[3]. To overcome this, highly oxophilic lanthanide salts (e.g., LaCl3·2LiCl or CeCl3) must be used to increase the electrophilicity of the carbonyl and attenuate the basicity of the Grignard reagent.
Table 1: Effect of Additives on 1,2-Addition to N-Boc-pyrrolidin-2-one
| Reagent System | Additive | Temp (°C) | Conversion to Hemiaminal (%) | Primary Side Reaction |
| ArMgBr | None | 0 to RT | < 15% | Enolization (SM recovery)[3] |
| ArMgBr | CeCl3 (dry) | -78 to 0 | 65 - 75% | Ring-opening to ketone |
| ArMgBr | LaCl3·2LiCl | -20 to 0 | > 85% | None |
| ArLi | None | -78 | 40 - 50% | Double addition / Ring-opening |
(Note: Ar = 2,6-dimethylphenyl. Data synthesized from established lanthanide-mediated addition protocols[3],.)
Optimized Step-by-Step Methodology
Step 1: LaCl3·2LiCl-Mediated Hemiaminal Synthesis
Causality: Knochel's salt (LaCl3·2LiCl) is completely soluble in THF, ensuring a homogeneous reaction that outcompetes the heterogeneous and often inconsistent CeCl3 suspensions.
-
Preparation: Under an inert argon atmosphere, charge a flame-dried flask with N-Boc-pyrrolidin-2-one (1.0 equiv) and anhydrous THF (0.5 M).
-
Lanthanide Activation: Add LaCl3·2LiCl (0.6 M in THF, 1.1 equiv) at room temperature. Stir for 1 hour to allow complete coordination to the lactam carbonyl[3].
-
Addition: Cool the mixture to -20 °C. Dropwise add 2,6-dimethylphenylmagnesium bromide (1.0 M in THF, 1.2 equiv) over 30 minutes.
-
Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The starting material should be consumed within 2 hours. If unreacted lactam persists, do not warm above 0 °C, as this promotes ring-opening of the hemiaminal to the linear ketone.
-
Quench: Quench cold (-20 °C) with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield N-Boc-2-hydroxy-2-(2,6-dimethylphenyl)pyrrolidine.
Step 2: Silane Reduction of the Hemiaminal
Causality: The hydroxyl group is ejected using a Lewis acid to form an acyliminium ion. The bulky 2,6-dimethylphenyl group shields this intermediate, making hydride attack from standard reducing agents sluggish.
-
Setup: Dissolve the crude hemiaminal in anhydrous CH₂Cl₂ (0.2 M) and cool to -78 °C.
-
Reagent Addition: Add triethylsilane (Et₃SiH, 3.0 equiv), followed by the slow dropwise addition of BF₃·OEt₂ (1.5 equiv).
-
Reaction Progression: Stir at -78 °C for 1 hour, then slowly warm to -20 °C over 2 hours.
-
Validation Check: The intermediate acyliminium ion may appear as a bright, persistent spot on TLC. If reduction halts, add an additional 1.0 equiv of Et₃SiH.
-
Workup: Quench with saturated NaHCO₃, extract with CH₂Cl₂, and purify via silica gel chromatography to isolate N-Boc-2-(2,6-dimethylphenyl)pyrrolidine.
Step 3: Deprotection and HCl Salt Crystallization
Causality: 2-Arylpyrrolidine free bases are oils. Their HCl salts can be highly hygroscopic, turning into sticky gums if exposed to atmospheric moisture during isolation[2].
-
Deprotection: Dissolve the N-Boc-protected intermediate in anhydrous 1,4-dioxane. Add 4N HCl in dioxane (5.0 equiv) and stir at room temperature for 4 hours.
-
Concentration: Evaporate the solvent under reduced pressure to yield a crude oil.
-
Crystallization: Dissolve the oil in a minimum amount of anhydrous ethanol. Slowly add anhydrous methyl tert-butyl ether (MTBE) until the solution becomes cloudy.
-
Isolation: Cool to 0 °C to induce crystallization. Filter the resulting white precipitate under a stream of dry nitrogen to yield 2-(2,6-dimethylphenyl)pyrrolidine HCl[2].
Troubleshooting FAQs
Q: Why am I recovering mostly unreacted N-Boc-pyrrolidin-2-one after the Grignard step? A: The 2,6-dimethylphenyl group is exceptionally bulky. When its Grignard reagent approaches the lactam, steric repulsion prevents nucleophilic attack at the carbonyl carbon. Instead, the Grignard reagent acts as a strong base, deprotonating the α-position to form an enolate[3]. Upon aqueous workup, this enolate simply protonates back to the starting material. Using LaCl₃·2LiCl coordinates the carbonyl, increasing its electrophilicity and allowing the transmetalated organolanthanum species to undergo clean 1,2-addition.
Q: During the silane reduction step, my TLC shows a persistent intermediate that won't convert to the final product. What is it? A: This is likely the stable acyliminium ion. The Lewis acid (BF₃·OEt₂) successfully ejects the hydroxyl group, but the extreme steric shield provided by the two ortho-methyl groups of the 2,6-dimethylphenyl ring blocks the approach of the triethylsilane (Et₃SiH) hydride. Solution: Increase the equivalents of Et₃SiH (up to 5-10 equiv) and allow the reaction to warm slightly to -20 °C. If the issue persists, switch to a less sterically demanding silane, such as dimethylphenylsilane.
Q: My final 2-(2,6-dimethylphenyl)pyrrolidine HCl salt is a sticky gum instead of a solid powder. How do I fix this? A: 2-Arylpyrrolidine hydrochlorides are highly hygroscopic[2]. If your solvent contains trace water, or if you filter the salt in humid air, it will absorb moisture and "oil out" into a gum. Solution: Ensure your deprotection is done in strictly anhydrous 1,4-dioxane. For crystallization, dissolve the gum in a minimal amount of anhydrous ethanol and precipitate with anhydrous MTBE. Always filter the final product under a stream of dry nitrogen or argon.
References
-
Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
Technical Support Center: Resolving Solubility Issues of 2-(2,6-Dimethylphenyl)pyrrolidine HCl in Aqueous Buffers
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic solubility behavior when working with 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride (CAS: 2250243-80-0) in standard biological buffers like Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
This guide provides a mechanistic breakdown of why these phase-separation issues occur and offers field-proven, self-validating protocols to ensure reliable formulation for your in vitro and in vivo assays.
Mechanistic Causality: Why Precipitation Occurs
Researchers often mistakenly assume that all hydrochloride (HCl) salts are universally water-soluble. However, when introducing an aryl-pyrrolidine HCl salt into physiological buffers, two distinct physicochemical phenomena actively work against dissolution:
A. The Common Ion Effect
PBS contains approximately 137 mM NaCl. According to Le Chatelier's principle, this high background concentration of chloride ions suppresses the solubility product equilibrium (
B. pH-Dependent Free Base Precipitation
The pH of standard PBS is 7.4. The pyrrolidine nitrogen in this compound has a pKa typically ranging between 9.0 and 10.0. While the Henderson-Hasselbalch equation suggests the molecule should be predominantly ionized at pH 7.4, the bulky, highly lipophilic 2,6-dimethylphenyl group severely restricts the intrinsic aqueous solubility (
Experimental Protocols (Self-Validating Systems)
To bypass these thermodynamic barriers, you must alter the solvation environment before the compound encounters the buffer. The following protocols are designed as self-validating systems —incorporating built-in checks to confirm that true dissolution (rather than transient supersaturation) has been achieved.
Protocol A: The Co-Solvent / High-Shear Method (Recommended for In Vitro Assays)
This method utilizes a water-miscible organic solvent to disrupt the crystal lattice energy before introducing the compound to the problematic chloride-rich environment.
-
Stock Preparation: Weigh the required mass of 2-(2,6-Dimethylphenyl)pyrrolidine HCl and dissolve it entirely in 100% molecular-biology grade DMSO to create a 20 mM to 50 mM master stock.
-
Causality: DMSO completely solvates the lipophilic aryl ring and prevents chloride-induced crystallization.
-
-
Buffer Pre-warming: Pre-warm your PBS to 37°C in a water bath.
-
Causality: Elevated thermal energy increases the kinetic solubility limit during the critical mixing phase.
-
-
High-Shear Addition: Place the tube of pre-warmed PBS on a vortex mixer set to medium-high. Add the DMSO stock dropwise directly into the center of the vortex.
-
Causality: Dropwise addition under high shear prevents localized zones of high drug concentration, avoiding nucleation of the free base.
-
-
Sonication: Transfer the solution to a bath sonicator for 5 minutes at room temperature.
-
System Validation: Centrifuge a 1 mL aliquot of the final solution at 10,000 x g for 5 minutes.
-
Validation Check: Carefully inspect the bottom of the tube. If a microscopic pellet or oily droplet forms, the thermodynamic solubility limit has been breached. If the tube remains perfectly clear, your formulation is stable and ready for dosing.
-
Protocol B: The pH-Titration Strategy (Recommended for In Vivo Formulations)
If your downstream application cannot tolerate DMSO, you must bypass the common ion effect by controlling the ionization state prior to buffer exposure.
-
Acidic Solvation: Dissolve the compound in sterile, deionized water that has been slightly acidified to pH 5.5 using 0.1 M HCl.
-
Concentration Check: Ensure the concentration does not exceed 5 mg/mL at this stage.
-
Buffer Titration: Slowly add 10X PBS in 10 µL increments while continuously stirring, monitoring the pH to ensure it does not rapidly spike past 7.0.
-
System Validation: Measure the final pH. If the solution remains optically clear at pH 7.2–7.4 for 24 hours at room temperature, the formulation is thermodynamically stable.
Quantitative Formulation Guidelines
Use the following table to select the appropriate solvent ratios based on your target final concentration.
| Target Final Concentration | Recommended Co-Solvent System | Final Organic % | Expected Stability (25°C) | Visual Indicator of Failure |
| < 100 µM | 100% PBS (Direct Addition) | 0% | < 1 Hour | Immediate milky cloudiness |
| 100 µM - 500 µM | DMSO | 0.5% - 1.0% | > 48 Hours | Fine white crystalline pellet |
| 500 µM - 2 mM | DMSO / PEG400 | 2.0% DMSO / 5% PEG | > 24 Hours | Oily phase separation at bottom |
| > 2 mM | 10% HP- | 0% | > 7 Days | Turbidity upon cooling to 4°C |
Frequently Asked Questions (FAQs)
Q: Why does my solution turn milky white immediately upon adding PBS, even if it was clear in water? A: This is the hallmark of the common ion effect clashing with free-base precipitation[2]. The sudden influx of 137 mM chloride ions forces the HCl salt out of solution, while the pH shift to 7.4 simultaneously forces the lipophilic free base out of solution. You must use Protocol A to pre-solvate the molecule.
Q: Can I just heat the cloudy PBS solution to 60°C to force the compound into dissolution? A: No. While heating increases kinetic energy and may temporarily clear the solution, it creates a supersaturated state. The moment the solution cools back to 37°C (in an incubator) or 25°C (on a bench), the compound will rapidly nucleate and precipitate, ruining your experimental reproducibility.
Q: What is the maximum DMSO concentration I should use for cell-based assays?
A: For most mammalian cell lines, the final DMSO concentration should not exceed 0.1% to 0.5% (v/v) to avoid solvent-induced cytotoxicity or transcriptomic alterations. If you require a higher drug concentration that pushes DMSO above 0.5%, transition to a cyclodextrin-based vehicle (e.g., 2-Hydroxypropyl-
Mechanistic & Workflow Visualizations
Caption: Dual mechanistic pathways driving the precipitation of aryl-pyrrolidine HCl salts in PBS.
Caption: Optimized self-validating workflow for formulating lipophilic HCl salts into aqueous buffers.
References
-
Serajuddin AT, Jarowski CI. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts I: phenazopyridine. Journal of Pharmaceutical Sciences. 1985.
-
Elder DP, Hannay R, et al. Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. 2011.
-
Volgyi G, et al. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry. Molecular Pharmaceutics (ACS Publications). 2021.
Sources
- 1. rjpdft.com [rjpdft.com]
- 2. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dissolution Testing for Bioavailability of Over-the-Counter (OTC) Drugs—a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Analysis of 2-(2,6-Dimethylphenyl)pyrrolidine HCl
Welcome to the Analytical Troubleshooting and Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with characterizing the stability and impurity profile of 2-(2,6-Dimethylphenyl)pyrrolidine HCl (Parent API [M+H]⁺ = 176.14 Da).
Below, you will find mechanistic troubleshooting FAQs, a comprehensive degradation risk assessment, and a self-validating experimental protocol grounded in 1[1].
Part 1: Mechanistic Troubleshooting (FAQs)
Q1: During oxidative stress (3% H₂O₂), I observe two distinct +16 Da mass shifts (m/z 192.14) and a +14 Da shift (m/z 190.12). How do I assign these structures? A1: The +16 Da peaks represent the addition of an oxygen atom. Because 2-(2,6-Dimethylphenyl)pyrrolidine contains both an electron-rich secondary amine and benzylic methyl groups, oxygen can be incorporated at two distinct sites:
-
N-Oxidation: The secondary amine oxidizes to form an N-hydroxypyrrolidine.
-
Benzylic Oxidation: The methyl groups on the phenyl ring oxidize to form a hydroxymethyl group. The +14 Da peak (m/z 190.12) is a lactam (pyrrolidin-2-one derivative). Causality: The alpha-carbon (C5 of the pyrrolidine ring) is highly activated. Oxidation at this site involves the loss of two protons and the addition of one oxygen (-2 + 16 = +14 Da).
Q2: My API peak disappears under basic stress (0.1 N NaOH, 60°C), but no new peaks appear in the LC-UV chromatogram. What is happening? A2: You are observing a phase-shift, not chemical degradation. 2-(2,6-Dimethylphenyl)pyrrolidine is supplied as an HCl salt. Under basic conditions (pH > 11), the pyrrolidine nitrogen deprotonates, converting the molecule to its free base form. Causality: The free base is significantly more lipophilic and volatile than the salt. It is likely precipitating out of the aqueous stress solution, adsorbing to the glass vial, or volatilizing at 60°C. Self-Validation Check: Extract the basic stress solution with an organic solvent (e.g., MTBE) and inject the organic layer. You will recover the intact free base, proving mass balance is preserved.
Q3: How can I differentiate the N-oxide (+16 Da) from the benzylic alcohol (+16 Da) using MS/MS fragmentation? A3: Use Collision-Induced Dissociation (CID). The N-hydroxyl derivative is characterized by a facile neutral loss of oxygen (-16 Da) or water (-18 Da) from the precursor ion, regenerating the m/z 176 parent ion or yielding m/z 158. In contrast, the benzylic alcohol derivative will not readily lose oxygen; its primary fragmentation involves the cleavage of the pyrrolidine ring, yielding a modified substituted benzyl cation at m/z 135 (compared to the m/z 119 benzyl fragment of the parent API).
Part 2: Degradation Pathways & Risk Assessment
To predict the behavior of a drug substance,2[2]. The table below summarizes the expected degradation profile of 2-(2,6-Dimethylphenyl)pyrrolidine HCl under standard ICH stress conditions.
| Stress Condition | Reagent / Environment | Primary Degradant | Mass Shift ([M+H]⁺) | Risk Level |
| Oxidative | 3% H₂O₂, RT, 24h | N-Hydroxyl derivative | +16 Da (m/z 192.14) | High |
| Oxidative (Metal) | 3% H₂O₂ + Fe²⁺ | Lactam (Pyrrolidin-2-one) | +14 Da (m/z 190.12) | High |
| Photolytic | UV/Vis (ICH Q1B) | Benzylic Alcohol | +16 Da (m/z 192.14) | Medium |
| Hydrolytic (Acid) | 0.1 N HCl, 60°C, 7 days | None (Highly Stable) | N/A | Low |
| Hydrolytic (Base) | 0.1 N NaOH, 60°C, 7 days | Free base conversion | -36 Da (Loss of HCl) | Low (Physical) |
Part 3: Visualizing the Degradation Network
The following diagram maps the primary oxidative and photolytic degradation pathways of the API.
Fig 1: Primary oxidative and photolytic degradation pathways of 2-(2,6-Dimethylphenyl)pyrrolidine.
Part 4: Self-Validating Experimental Protocol (LC-HRMS)
To ensure regulatory compliance and scientific integrity, forced degradation studies must be executed as self-validating systems. According to 3[3], the target degradation limit is 5-20%; exceeding this risks generating secondary degradants that are not clinically relevant.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Prepare a 1.0 mg/mL stock solution of 2-(2,6-Dimethylphenyl)pyrrolidine HCl in HPLC-grade Water:Acetonitrile (50:50, v/v).
Step 2: Stress Application (Oxidative Example)
-
Transfer 1.0 mL of the stock solution to a 5 mL volumetric flask.
-
Add 1.0 mL of 3% H₂O₂. Seal and incubate at room temperature for 24 hours.
Step 3: Active Quenching (Critical Causality Step)
-
The "Why": Unreacted peroxide will continue to degrade the API while sitting in the autosampler, leading to non-reproducible, artifactual peaks.
-
The "How": After 24 hours, add 1.0 mL of 10% Sodium Metabisulfite (Na₂S₂O₅) to the flask to rapidly reduce residual H₂O₂. Dilute to the 5 mL mark with mobile phase.
Step 4: System Suitability & Self-Validation Controls Before analyzing the stressed sample, inject the following sequence to validate the system:
-
Diluent Blank: Ensures no carryover.
-
Quenched Blank: (Water + H₂O₂ + Na₂S₂O₅). Crucial to ensure the quenching agent itself does not produce a peak that co-elutes with a degradant.
-
Unstressed Control: API stored at RT for 24h without stress agents. Establishes the 100% baseline area.
Step 5: LC-HRMS Analysis & Mass Balance Calculation
-
Analyze using a stability-indicating Reverse Phase gradient (e.g., C18 column, 0.1% Formic Acid in Water/Acetonitrile).
-
Mass Balance Formula: (Sum of Peak Areas in Stressed Sample) / (Peak Area of Unstressed Control) × 100
-
Validation Rule: If the mass balance falls below 95%, investigate for volatile free-base loss, insoluble polymer formation, or poor UV/MS response factors of the degradants.
References
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available at:[2]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at:[3]
-
Q1 Stability Testing of Drug Substances and Drug Products. FDA. Available at:[1]
Sources
Technical Support Center: Purification of 2-(2,6-Dimethylphenyl)pyrrolidine Hydrochloride
Welcome to the Technical Support Center. 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride (CAS: 2250243-80-0)[1] is a highly specialized chiral building block, frequently utilized in the synthesis of advanced therapeutics, including selective Bcl-2 inhibitors[2]. Because this intermediate is typically synthesized via transition-metal-catalyzed
As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we deconstruct the causality behind impurity formation and provide self-validating protocols to ensure your intermediate meets stringent API-grade specifications.
Impurity Profiling & Quantitative Data
Before initiating purification, you must understand the physicochemical nature of the contaminants in your crude matrix. The table below summarizes the quantitative and qualitative data for common impurities encountered during the synthesis of this compound.
| Impurity Profile | Origin / Mechanistic Cause | Detection Method | Molecular Weight | Targeted Removal Strategy |
| Palladium Residues | Catalyst carryover from Pd-catalyzed | ICP-MS | N/A | Thiol-functionalized silica scavenging |
| m-Xylene | Protodehalogenation of 2,6-dimethylbromobenzene starting material. | GC-FID | 106.17 g/mol | High-vacuum evaporation (Volatile) |
| 2,5-Dimethylphenyl Isomer | Trace isomer contamination in the aryl halide starting material. | HPLC (C18) | 211.74 g/mol | Fractional crystallization of HCl salt |
| (2R)-Enantiomer | Incomplete asymmetric induction or racemic synthesis. | Chiral HPLC | 211.74 g/mol | Diastereomeric salt resolution (D-DTTA) |
| Amino Alcohol (+18 Da) | Moisture-induced ring-opening during acidic Boc-deprotection. | LC-MS | 193.29 g/mol | Strict pH-controlled acid-base extraction |
Root Cause Analysis: Impurity Formation
Understanding how impurities form is the first step in preventing them. The diagram below maps the logical relationship between reaction conditions and the generation of specific byproducts during the synthesis of the pyrrolidine core.
Fig 1: Logical pathways of impurity generation during Pd-catalyzed α-arylation.
Troubleshooting FAQs
Q1: My final hydrochloride salt failed ICP-MS testing for Palladium (>10 ppm). How can I salvage this batch without losing yield?
Causality: Palladium strongly coordinates to the secondary amine of the pyrrolidine ring. Simple recrystallization is thermodynamically insufficient because the Pd-amine complex co-crystallizes with your product. Solution: You must break the coordination complex before forming the HCl salt. Convert the salt back to the free base, dissolve it in an organic solvent, and treat it with a metal scavenger (e.g., SiliaMetS Thiol). The thiol groups have a vastly higher binding affinity for heavy metals than the secondary amine, shifting the equilibrium and trapping the palladium on the solid silica support.
Q2: I am observing a +18 Da mass impurity in my LC-MS trace. What is this, and why won't it wash out?
Causality: This is a ring-opened amino alcohol. It forms if trace water is present during the acidic deprotection of the N-Boc group. Instead of undergoing clean elimination to isobutylene and CO₂, the protonated intermediate undergoes nucleophilic attack by water, cleaving the pyrrolidine ring. Solution: Ensure strictly anhydrous conditions during Boc deprotection (e.g., using 4M HCl in anhydrous dioxane rather than aqueous HCl). To remove existing contamination, utilize the pH-swing extraction protocol detailed below; the amino alcohol has a different partition coefficient and pKa than the intact pyrrolidine.
Q3: How do I resolve the racemic mixture to obtain pure (2S)-2-(2,6-Dimethylphenyl)pyrrolidine?
Causality: Classical resolution relies on entropic effects and differential solubility[3]. By introducing a chiral acid, you form two diastereomeric salts. The (2S)-enantiomer salt will have a distinct, rigid crystal lattice energy compared to the (2R)-enantiomer salt, allowing one to selectively crash out of solution. Solution: Use Di-p-toluoyl-D-tartaric acid (D-DTTA) in isopropanol. The (2S)-pyrrolidine/D-DTTA salt exhibits kinetically rapid crystallization and lower thermodynamic solubility in alcohols.
Validated Experimental Protocols
The following workflows are designed as self-validating systems. If a specific visual or physical cue (checkpoint) is not met, the protocol dictates an immediate corrective action.
Fig 2: End-to-end purification workflow for 2-(2,6-Dimethylphenyl)pyrrolidine HCl.
Protocol A: Palladium Scavenging and pH-Swing Extraction
Purpose: To remove heavy metals, unreacted bromobenzene, and m-xylene.
-
Solubilization: Dissolve the crude reaction mixture (free base form) in Ethyl Acetate (EtOAc) at a concentration of 0.2 M.
-
Metal Scavenging: Add 20% w/w SiliaMetS Thiol scavenger. Stir aggressively at 40°C for 4 hours.
-
Filtration: Filter the suspension through a tightly packed Celite pad. Wash the pad with 2 volumes of EtOAc.
-
Acidic Extraction (pH 2): Transfer the filtrate to a separatory funnel. Extract with 3 volumes of 1M aqueous HCl.
-
Causality: The basic pyrrolidine (pKa ~9.5) protonates and migrates to the aqueous layer. Neutral impurities (m-xylene, bis-arylated byproducts) remain in the EtOAc.
-
Self-Validation Checkpoint: The aqueous layer must be completely transparent. If it is cloudy, neutral lipophilic organics are forming an emulsion. Wash the aqueous layer with an additional volume of MTBE to clear it.
-
-
Basification (pH 12): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the pH reaches 12.
-
Self-Validation Checkpoint: A milky white free-base oil will immediately precipitate/phase-separate.
-
-
Organic Recovery: Extract the basic aqueous layer with 3 volumes of Methyl tert-butyl ether (MTBE). Dry the combined MTBE layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Chiral Resolution and Anhydrous Salt Formation
Purpose: To isolate the (2S)-enantiomer and form a stable, non-hygroscopic hydrochloride salt.
-
Resolution: Dissolve the purified free base in Isopropanol (IPA) (10 mL/g). Heat to 60°C.
-
Salt Formation: Add 0.5 molar equivalents of Di-p-toluoyl-D-tartaric acid (D-DTTA) dissolved in a minimum volume of warm IPA.
-
Crystallization: Allow the solution to cool to room temperature over 4 hours, then transfer to a 5°C refrigerator for 12 hours.
-
Causality: Slow cooling prevents the kinetic trapping of the (2R)-diastereomer within the crystal lattice, ensuring >98% ee.
-
-
Free-basing: Filter the crystals. Suspend them in a 1:1 mixture of 1M NaOH and MTBE. Stir until both phases are clear. Separate and dry the MTBE layer.
-
Anhydrous HCl Addition: Cool the MTBE solution to 0°C. Dropwise, add 1.05 equivalents of 2M HCl in Diethyl Ether.
-
Causality: Using anhydrous HCl in ether rather than aqueous HCl prevents the introduction of water, which would cause the highly water-soluble pyrrolidine HCl salt to oil out rather than crystallize cleanly.
-
-
Isolation: Filter the pristine white crystals of (2S)-2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride. Wash with cold ether and dry under high vacuum at 40°C for 24 hours.
References
- Google Patents. "CN112437772B - Bcl-2 inhibitors.
-
ACS Publications. "Enantioselective Pd-Catalyzed α-Arylation of N-Boc-Pyrrolidine." Journal of the American Chemical Society. Available at:[Link]
-
ACS Publications. "Impact of Entropic Effects in the Classical Resolution of a 2-Arylpyrrolidine." Organic Process Research & Development. Available at:[Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for 2-(2,6-Dimethylphenyl)pyrrolidine Synthesis
Welcome to the Technical Support Center. Synthesizing 2-(2,6-dimethylphenyl)pyrrolidine presents a unique thermodynamic and kinetic challenge. The steric bulk of the ortho-methyl groups on the aryl ring significantly raises the activation energy required for C–C bond formation at the α-position of the pyrrolidine ring. Consequently, standard room-temperature protocols often fail, yielding unreacted starting materials or degradation products.
This guide provides field-proven troubleshooting strategies for researchers and drug development professionals. We focus on the precise temperature control required for the two most robust synthetic pathways: Palladium-Catalyzed α-Arylation and Grignard Addition via an N-Acyliminium Intermediate .
Section 1: Troubleshooting Palladium-Catalyzed α-Arylation (Route A)
This pathway involves the directed lithiation of N-Boc-pyrrolidine, transmetalation to zinc, and a Negishi cross-coupling with 2-bromo-1,3-dimethylbenzene[1][2].
FAQ 1: Why is my lithiation step yielding ring-opened products or low conversion?
Causality & Solution: The α-proton of N-Boc-pyrrolidine is only weakly acidic, requiring a strong base like s-BuLi. However, the resulting 2-pyrrolidinolithium intermediate is highly unstable. If the internal reaction temperature rises above -50 °C, the thermal energy exceeds the activation barrier for decomposition, leading to rapid Boc-group migration or ring-opening. Action: You must maintain a strict internal temperature of -78 °C during the entire addition of s-BuLi and the subsequent aging period. Use an internal temperature probe, not just a bath thermometer. For authoritative mechanistic insights on this stability threshold, refer to the foundational work by [2].
FAQ 2: How do I optimize the transmetalation and coupling temperature for the sterically hindered 2-bromo-1,3-dimethylbenzene?
Causality & Solution: Transmetalation from lithium to zinc (using ZnCl₂) must begin at -78 °C to preserve the lithiated species, but the mixture must be warmed to room temperature to drive the transmetalation to completion, forming a stereochemically rigid and thermally stable 2-pyrrolidinozinc reagent[2]. For the subsequent Negishi coupling, room temperature is insufficient due to the severe steric hindrance of the 2,6-dimethylphenyl halide. The oxidative addition and reductive elimination steps require additional thermal energy. Action: Heat the cross-coupling reaction to 60 °C . Failing to heat the reaction will stall the catalytic cycle, leading to catalyst degradation and biaryl homocoupling.
Self-Validating Protocol A: Pd-Catalyzed α-Arylation
-
Lithiation: To a flame-dried Schlenk flask, add N-Boc-pyrrolidine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous TBME. Cool to an internal temperature of -78 °C.
-
Deprotonation: Dropwise add s-BuLi (1.1 equiv) at a rate that maintains the internal temp below -70 °C. Stir at -78 °C for 1 hour.
-
In-Process Control (IPC): Quench a 0.1 mL aliquot with CD₃OD and analyze via ¹H NMR. >95% deuterium incorporation at the α-position (loss of the α-proton signal at ~3.3 ppm) validates successful deprotonation.
-
-
Transmetalation: Add a solution of ZnCl₂ (1.0 equiv) in THF at -78 °C. Stir for 30 mins, then remove the cooling bath and warm to 25 °C over 1 hour.
-
Coupling: In a separate flask, pre-mix Pd(OAc)₂ (0.05 equiv) and t-Bu₃P·HBF₄ (0.06 equiv) in THF. Add this catalyst solution to the zinc reagent, followed immediately by 2-bromo-1,3-dimethylbenzene (0.8 equiv).
-
Heating: Attach a reflux condenser and heat the mixture to 60 °C for 16 hours.
-
In-Process Control (IPC): Monitor via GC-MS. The disappearance of the aryl bromide mass peak confirms catalytic turnover.
-
-
Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.
Caption: Workflow of Pd-catalyzed α-arylation highlighting temperature-critical intermediates.
Section 2: Troubleshooting Grignard Addition to N-Acyliminium Ions (Route B)
This pathway utilizes the Lewis acid-mediated generation of an highly electrophilic N-acyliminium ion from N-Boc-2-methoxypyrrolidine, followed by the addition of 2,6-dimethylphenylmagnesium bromide[3][4].
FAQ 3: My Grignard addition is sluggish and yields homocoupled biaryl. How should I adjust the temperature?
Causality & Solution: A standard Grignard addition to an iminium ion is typically performed at -78 °C to prevent side reactions. However, the 2,6-dimethylphenyl Grignard reagent is exceptionally bulky. At -78 °C, the kinetic energy of the system is insufficient to overcome the steric repulsion between the ortho-methyl groups and the pyrrolidine ring, stalling the reaction. If you warm the reaction all the way to room temperature, the Grignard reagent will attack the Boc protecting group or undergo oxidative homocoupling. Action: You must operate in a specific thermodynamic "sweet spot" between -20 °C and 0 °C . This provides exactly enough thermal energy to overcome the steric barrier without triggering degradation pathways. For broader context on the temperature dependence of N-acyliminium additions, see .
Self-Validating Protocol B: Grignard Addition
-
Iminium Formation: Dissolve N-Boc-2-methoxypyrrolidine (1.0 equiv) in anhydrous CH₂Cl₂. Cool to -78 °C under an argon atmosphere. Add BF₃·OEt₂ (1.1 equiv) dropwise.
-
In-Process Control (IPC): Quench a 50 μL aliquot with dry methanol. GC-MS should show quantitative reversion to the N-Boc-2-methoxypyrrolidine mass, confirming the reversible generation of the active iminium species.
-
-
Grignard Preparation: In a separate flask, prepare or titrate 2,6-dimethylphenylmagnesium bromide (1.5 equiv) in THF.
-
In-Process Control (IPC): Titrate a small aliquot with iodine/LiCl prior to addition to ensure the reagent has not degraded into the inactive biaryl.
-
-
Addition: Cool the Grignard reagent to -20 °C. Slowly cannulate the iminium solution into the Grignard solution, strictly maintaining the internal temperature at -20 °C.
-
Reaction: Stir at -20 °C for 2 hours, then slowly allow the bath to warm to 0 °C over 1 hour to drive the reaction to completion.
-
Quench: Quench carefully with saturated aqueous NaHCO₃ at 0 °C to neutralize the Lewis acid. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.
Caption: Temperature-controlled Grignard addition to N-acyliminium ion for pyrrolidine synthesis.
Section 3: Quantitative Data Summaries
To aid in experimental design, the following tables summarize the empirical effects of temperature deviations on both synthetic routes.
Table 1: Temperature Optimization for Directed Lithiation & Coupling (Route A)
| Reaction Step | Optimal Temp | Consequence of Deviation (Too Cold) | Consequence of Deviation (Too Hot) |
| Lithiation (s-BuLi) | -78 °C | Slower deprotonation; requires >4h | Rapid decomposition of lithiated intermediate |
| Transmetalation (ZnCl₂) | -78 °C to 25 °C | Incomplete transmetalation to Zinc | N/A (Stable up to 60 °C once formed) |
| Negishi Coupling | 60 °C | Sluggish oxidative addition; <10% yield | Catalyst degradation; increased biaryl formation |
Table 2: Temperature Optimization for Grignard Addition (Route B)
| Addition Temperature | Conversion (%) | Yield of Product (%) | Primary Side Products / Observations |
| -78 °C | < 10% | Traces | Reaction stalled due to steric hindrance |
| -40 °C | 45% | 35% | Incomplete conversion |
| -20 °C to 0 °C | > 95% | 82% | Optimal balance of kinetics and stability |
| +25 °C (RT) | > 95% | < 30% | Extensive ring-opening and Boc-attack |
References
-
Campos, K. R., Klapars, A., Waldman, J. H., & Chen, C. (2011). "Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications." The Journal of Organic Chemistry, 76(15), 5936-5953.[Link]
-
Speckamp, W. N., & Moolenaar, M. J. (2000). "New developments in the chemistry of N-acyliminium ions and related intermediates." Tetrahedron, 56(24), 3817-3856.[Link]
Sources
preventing hygroscopic clumping of 2-(2,6-Dimethylphenyl)pyrrolidine hcl
Technical Support Center: Preventing Hygroscopic Clumping of 2-(2,6-Dimethylphenyl)pyrrolidine HCl
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling of secondary amine hydrochlorides. 2-(2,6-Dimethylphenyl)pyrrolidine HCl is highly prone to hygroscopic clumping, which can introduce severe weighing errors, accelerate degradation, and ruin reaction stoichiometry.
This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to protect your active pharmaceutical ingredients (APIs).
Mechanistic Insight: The Causality of Clumping
Why does this specific compound turn into a solid brick on your benchtop? The causality lies in its molecular structure. 2-(2,6-Dimethylphenyl)pyrrolidine HCl consists of a protonated secondary amine and a chloride counterion.
The highly electronegative chloride ion acts as a potent hydrogen-bond acceptor, actively scavenging water molecules from ambient air. Once surface adsorption occurs, capillary condensation takes over. Micro-droplets of water form liquid bridges between the crystalline particles. When ambient humidity fluctuates, these bridges solidify, fusing the particles together in a physical process known as caking[1]. If the environmental relative humidity (RH) exceeds the compound's Deliquescence Relative Humidity (DRH), the salt will begin to dissolve in its own absorbed moisture, leading to severe phase changes and potential hydrolysis[2].
Diagnostic & Recovery Workflow
Before discarding a clumped batch, you must diagnose the extent of moisture permeation. The following workflow outlines the decision matrix for recovering your API.
Diagnostic and recovery workflow for clumped 2-(2,6-Dimethylphenyl)pyrrolidine HCl.
Quantitative Action Matrix
Understanding the exact moisture uptake dictates your recovery strategy. The table below categorizes hygroscopicity based on standard pharmaceutical guidelines and aligns them with actionable interventions[3].
| Hygroscopicity Class | Moisture Uptake (% w/w at 25°C/80% RH) | Physical State | Recommended Action |
| Non-hygroscopic | < 0.2% | Free-flowing powder | Standard storage |
| Slightly hygroscopic | 0.2% - 2.0% | Minor surface clumping | Vacuum desiccation (See Protocol A) |
| Moderately hygroscopic | 2.0% - 15.0% | Hard caking / Hydrate formation | Recrystallization / Lyophilization |
| Deliquescent | > 15.0% | Liquid / Paste | Discard or full chemical recovery |
Self-Validating Experimental Protocols
Protocol A: Anhydrous Recovery and Desiccation of Clumped API
Mechanical stress (like grinding) exposes new, anhydrous crystal faces to ambient humidity, accelerating moisture uptake. This protocol must be performed in a controlled environment.
-
Isolation: Transfer the clumped vial into a nitrogen-purged glovebox (RH < 5%).
-
Deaggregation: Mechanically break the clumps using a pre-dried agate mortar and pestle.
-
Self-Validation Check: The powder must flow freely without adhering to the sides of the mortar or the pestle. If adherence is observed, moisture is still acting as a binder.
-
-
Desiccation: Transfer the milled powder to a vacuum desiccator containing fresh
or indicating silica gel. -
Vacuum Drying: Apply vacuum (<10 mbar) at 40°C for 24 hours. Do not exceed 50°C to prevent thermal degradation of the pyrrolidine ring.
-
Atmosphere Restoration: Slowly release the vacuum using dry Argon gas to prevent atmospheric moisture from rushing into the chamber.
Protocol B: Controlled Aliquoting and Environmental Isolation
To prevent recurrent clumping, the bulk powder should never be repeatedly opened to ambient air.
-
Aliquoting: Inside the glovebox, weigh out single-use aliquots (e.g., 10–50 mg) into pre-dried, amber glass vials.
-
Sealing: Cap the vials with PTFE-lined silicone septa.
-
Inerting: Backfill the headspace of each vial with Argon (Argon is heavier than Nitrogen and provides a superior blanket over the solid API).
-
Storage: Seal the caps with Parafilm and store at 4°C in a secondary desiccator cabinet.
-
Self-Validation Check: Leave one control vial at ambient laboratory conditions for 48 hours. If the protocol was successful, the control vial will show zero visual signs of particle aggregation or wall-adhesion, confirming the integrity of the Argon seal.
-
Troubleshooting & FAQs
Q1: My batch has turned into a solid brick. Is the compound chemically degraded, or just clumped? A1: Clumping is primarily a physical phenomenon (caking) driven by moisture[1]. However, prolonged exposure to water can facilitate secondary degradation pathways like hydrolysis. Always verify chemical integrity via HPLC/LC-MS before proceeding with biological or synthetic assays. Do not assume a clumped batch is chemically pure.
Q2: Can I use a co-solvent to reduce hygroscopicity during my initial synthesis? A2: Yes. Crystal engineering studies have shown that introducing specific solvents during the formation of hydrochloride salts can alter the crystal lattice. This can sterically hinder the chloride ion, reducing its ability to form hydrogen bonds with atmospheric water, effectively lowering the compound's hygroscopicity without compromising its solubility.
Q3: Why does my 2-(2,6-Dimethylphenyl)pyrrolidine HCl clump even when stored in a desiccator? A3: Desiccators are only effective if the desiccant has a higher thermodynamic affinity for water than your API. If you are using exhausted silica gel, the highly electronegative amine hydrochloride will out-compete it for residual moisture. Furthermore, frequent opening of the desiccator introduces ambient air. You must switch to active vacuum desiccation or store single-use aliquots under Argon.
References
-
[1] Title: Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview Source: PharmaInfo URL: [Link]
-
Title: Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents Source: RSC Publishing URL: [Link]
Sources
Technical Support Center: Optimizing HPLC Baseline Separation for 2-(2,6-Dimethylphenyl)pyrrolidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 2-(2,6-Dimethylphenyl)pyrrolidine .
This molecule presents a classic chromatographic challenge: it features a highly basic pyrrolidine nitrogen coupled with a bulky, hydrophobic 2,6-dimethylphenyl group. The primary obstacle to achieving crisp baseline separation is severe peak tailing, which causes co-elution and baseline smearing. This guide will decode the causality behind these issues and provide self-validating protocols to establish a robust analytical method.
Part 1: Diagnostic Workflow
Before adjusting your instrument, you must identify whether your baseline separation issue stems from secondary chemical interactions or simple co-elution. Follow this logical decision tree to determine your corrective pathway.
Diagnostic workflow for HPLC baseline separation of basic pyrrolidines.
Part 2: Core Troubleshooting FAQs
Q1: Why does 2-(2,6-Dimethylphenyl)pyrrolidine exhibit severe peak tailing, ruining my baseline resolution?
Answer: The core issue lies in the acid-base chemistry between your analyte and the stationary phase. The pyrrolidine ring is highly basic, with a pKa typically around 11.27 for the parent structure[1]. At standard or neutral HPLC mobile phase pH (e.g., pH 7.0), the nitrogen atom is fully protonated, rendering the molecule cationic.
Simultaneously, standard "Type A" or older silica-based stationary phases contain residual surface silanol groups (Si-OH) that possess a pKa of approximately 3.5 to 4.5. At neutral pH, these silanols are deprotonated and exist as negatively charged silanoate ions (SiO⁻)[2]. The resulting electrostatic attraction between the cationic pyrrolidine and the anionic silanols creates a strong secondary retention mechanism. This dual-retention behavior (hydrophobic + ionic) causes the analyte molecules to elute at varying rates, manifesting as a stretched trailing edge or "peak tailing"[3].
Mechanistic pathway of silanol interactions causing peak tailing at neutral pH.
Q2: Should I use a low pH or high pH mobile phase to achieve baseline separation?
Answer: Both approaches are valid, but they operate on fundamentally different mechanistic principles to eliminate the secondary interaction:
-
Low pH Strategy (pH 2.0 - 3.0): By lowering the mobile phase pH below the pKa of the surface silanols, you force the silanoate ions (SiO⁻) to protonate back into neutral silanols (Si-OH)[4]. Although the pyrrolidine remains fully protonated, the elimination of the stationary phase's negative charge neutralizes the secondary ionic interaction, resulting in sharper peaks[5].
-
High pH Strategy (pH 10.5 - 11.5): Alternatively, raising the pH above the pKa of the pyrrolidine nitrogen deprotonates the analyte, converting it into its neutral free-base form. In this state, the molecule interacts with the stationary phase purely through predictable hydrophobic interactions, yielding excellent peak symmetry and baseline resolution[5].
Q3: How do I select the right stationary phase to prevent secondary interactions?
Answer: If you are restricted to mid-pH ranges due to sample stability, you must select a column engineered to minimize silanol activity. Prioritize:
-
End-capped columns: These have undergone secondary bonding processes to cap residual silanols with small silanes (like trimethylchlorosilane), reducing active sites[3].
-
Polar-embedded phases: These incorporate a polar functional group (e.g., an amide or ether) within the alkyl chain, creating a localized hydration layer that shields basic analytes from residual silanols[3].
-
Type B (Ultra-pure) or Hybrid Silica: These columns have significantly lower metal contamination and a more uniform silica surface, drastically reducing silanol acidity[2].
Q4: What is the exact protocol for using a silanol-masking agent like Triethylamine (TEA)?
Answer: If column switching or extreme pH adjustments are not feasible, you can add a competing base to the mobile phase. TEA is a small, highly basic amine that aggressively binds to ionized silanols, effectively "masking" them from your bulky 2-(2,6-Dimethylphenyl)pyrrolidine analyte[2]. Note that this is a temporary, dynamic coating and may reduce overall column lifetime due to accelerated end-capping hydrolysis[2].
Part 3: Quantitative Data Presentation
To easily compare your methodological options, reference the table below. This summarizes the expected states of the analyte and stationary phase under various conditions.
Table 1: Quantitative Comparison of Mobile Phase Strategies for Basic Pyrrolidines
| Strategy | Mobile Phase pH | Additive / Buffer | Analyte State | Silanol State | Expected USP Tailing Factor (Tf) |
| Neutral (Sub-optimal) | 7.0 | Water / ACN | Cationic (+) | Anionic (-) | > 2.0 (Severe Tailing) |
| Low pH (Ion Suppression) | 2.5 | 20 mM Phosphate or 0.1% TFA | Cationic (+) | Neutral (0) | 1.1 - 1.3 (Good) |
| High pH (Neutralization) | 11.0 | 0.1% Ammonium Hydroxide | Neutral (0) | Anionic (-) | 1.0 - 1.2 (Excellent) |
| Silanol Masking | 6.5 | 5 mM Triethylamine (TEA) | Cationic (+) | Masked by TEA | 1.2 - 1.4 (Moderate) |
Part 4: Experimental Protocols (Self-Validating Systems)
Implement one of the following step-by-step methodologies to achieve baseline separation. Each protocol includes a self-validating System Suitability Test (SST) to ensure the physical chemistry aligns with the theoretical model.
Protocol A: Low-pH Ion-Suppression Method
-
Mobile Phase Preparation: Prepare Mobile Phase A by dissolving 20 mM Potassium Phosphate in HPLC-grade water. Adjust the pH to 2.5 using concentrated Phosphoric Acid. Filter through a 0.22 µm membrane. Prepare Mobile Phase B as 100% HPLC-grade Acetonitrile[2].
-
Column Equilibration: Install a Type B silica C18 column (e.g., 150 x 4.6 mm, 3 µm). Flush with 10 column volumes of 50:50 A:B to establish a stable baseline.
-
System Suitability Test (SST): Inject a 10 µg/mL standard of 2-(2,6-Dimethylphenyl)pyrrolidine.
-
Validation Check: Calculate the USP Tailing Factor (Tf) at 5% peak height.
-
If Tf < 1.5: The silanols are successfully suppressed. Proceed with sample analysis.
-
If Tf > 1.5: The secondary interactions persist. Verify the pH of Mobile Phase A; your buffer capacity may be insufficient to overcome the sample diluent.
-
Protocol B: High-pH Neutralization Method
-
Mobile Phase Preparation: Prepare Mobile Phase A with 10 mM Ammonium Bicarbonate in water, adjusting pH to 11.0 with Ammonium Hydroxide. Prepare Mobile Phase B as 100% Methanol.
-
Column Selection & Equilibration: Critical Step: You must use an Ethylene-Bridged Hybrid (BEH) or equivalent high-pH stable column. Standard silica will dissolve at pH 11[5]. Equilibrate at 1.0 mL/min for 20 minutes.
-
Injection & Monitoring: Inject the sample. The analyte will elute significantly later than in low-pH conditions due to its increased hydrophobicity in the neutral state.
-
Validation Check: Monitor the baseline drift. If continuous upward or downward baseline drift occurs, ensure the Ammonium Bicarbonate is freshly prepared, as volatile buffers can degrade and alter the UV baseline over time[6].
Part 5: References
-
Pyrrolidine - Wikipedia Source: wikipedia.org URL:
-
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex Source: phenomenex.com URL:
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Source: chromtech.com URL:
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: chromatographyonline.com URL:
-
Peak Tailing in HPLC - Element Lab Solutions Source: elementlabsolutions.com URL:
-
Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science Source: sepscience.com URL:
Sources
Technical Support Center: Minimizing Side Reactions During Pyrrolidine Ring Closure
Welcome to the Technical Support Center for heterocyclic synthesis. The construction of the five-membered pyrrolidine ring is a cornerstone in the development of numerous pharmaceuticals and natural products. However, the ring-closing step is notoriously susceptible to competing pathways, including intermolecular oligomerization, elimination, and over-reduction.
This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to optimize pyrrolidine synthesis.
Part 1: Core Troubleshooting FAQs & Mechanistic Causality
Q1: Why am I getting oligomers and polymers instead of the closed pyrrolidine ring during intramolecular nucleophilic substitution?
Causality: The formation of a pyrrolidine ring via the displacement of a leaving group (e.g., halides, mesylates) by a tethered amine is a competition between two kinetic pathways. Intramolecular cyclization is a unimolecular process (
Q2: I am observing significant alkene formation instead of ring closure when using mesylates/tosylates. What is causing this?
Causality: This is a classic competition between nucleophilic substitution (
Q3: My reductive amination yields complex mixtures with uncyclized or over-reduced byproducts. How do I fix this?
Causality: Reductive amination requires the in situ formation of an imine/enamine intermediate before reduction. If the reducing agent (e.g.,
Part 2: Troubleshooting Workflow Visualization
The following logical workflow illustrates the diagnostic pathways for identifying and mitigating the most common side reactions encountered during pyrrolidine cyclization.
Logical troubleshooting workflow for pyrrolidine cyclization side reactions.
Part 3: Quantitative Data & Condition Optimization
To aid in experimental design, the following table summarizes the quantitative impact of various reaction parameters on side-reaction prevalence and expected yield improvements.
| Reaction Condition | Primary Side Reaction | Kinetic/Thermodynamic Cause | Mitigation Strategy | Expected Yield Improvement |
| High Concentration (>0.1 M) | Intermolecular Oligomerization | Bimolecular collision rate exceeds unimolecular closure rate. | Apply High-Dilution Principle (<0.01 M) via slow addition. | +30% to +50% |
| Bulky Base (e.g., DBU, t-BuOK) | Steric hindrance prevents | Use less hindered base (e.g., Pyridine, DIPEA). | +20% to +40% | |
| High Temperature (>60 °C) | Thermal Degradation / Epimerization | Increased thermal energy overcomes activation barrier for side pathways. | Lower temperature (0 °C to RT). | +15% to +25% |
| Unprotected Hydroxyls | Side-chain Nucleophilic Attack | Competitive intramolecular cyclization forming epoxides/ethers. | Apply bulky protecting groups (e.g., TBDMS, Boc). | +40% to +60% |
Part 4: Self-Validating Experimental Protocol
High-Dilution Intramolecular Nucleophilic Substitution
This protocol is designed to cyclize an amino-alkyl mesylate into a substituted pyrrolidine while actively suppressing oligomerization and elimination[3]. Every critical step includes a self-validation checkpoint to ensure system integrity.
Materials:
Linear amino-alkyl mesylate precursor, Anhydrous N,N-Dimethylformamide (DMF), N,N-Diisopropylethylamine (DIPEA), saturated aqueous
Step-by-Step Methodology:
-
Preparation & Dilution: Dissolve 1.0 equivalent of the amino-alkyl mesylate precursor in anhydrous DMF to achieve a strict concentration of 0.005 M.
-
Validation Checkpoint: Visually inspect the solution. It must be completely clear. Turbidity indicates poor solubility, which creates localized high concentrations that will trigger polymerization.
-
-
Base Addition: Cool the reaction vessel to 0 °C using an ice bath. Add 1.5 equivalents of DIPEA dropwise over 15 minutes.
-
Validation Checkpoint: Monitor the internal temperature using a thermocouple. Temperature spikes above 5 °C during addition provide the kinetic energy required for the competing
elimination pathway. Adjust the drip rate to maintain <5 °C.
-
-
Cyclization: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12 to 18 hours under an inert argon atmosphere.
-
Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using 10% MeOH in DCM as the eluent. The successful formation of the pyrrolidine ring is confirmed by the disappearance of the starting material and the appearance of a single, less polar spot. Crucial: Look at the baseline of the TLC plate. Heavy UV-active streaking at the baseline confirms that intermolecular oligomerization has occurred.
-
-
Workup & Extraction: Quench the reaction by adding an equal volume of saturated aqueous
. Extract the aqueous layer three times with ethyl acetate.-
Validation Checkpoint: Spot the remaining aqueous layer on a TLC plate and stain with Ninhydrin. A strong purple color indicates that uncyclized primary amines (water-soluble) were lost to the aqueous phase, signaling an incomplete reaction.
-
Part 5: References
-
Google Patents. "Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity." EP1926709A1. Available at:
-
Martí-Centelles, V., et al. "Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization." Chemical Reviews, ACS Publications. Available at:[Link]
Sources
Validation & Comparative
Comparative H-NMR Spectrum Analysis Guide: 2-(2,6-Dimethylphenyl)pyrrolidine HCl
Executive Summary & Structural Context
2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride is a sterically hindered, cyclic secondary amine that serves as a critical structural motif in the development of advanced therapeutics, including selective Bcl-2 inhibitors[1] and local anesthetic analogs. Accurate structural elucidation of this compound via Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy is complicated by the steric clash between the 2,6-dimethylphenyl ring and the pyrrolidine envelope, as well as the profound electronic effects of the protonated amine.
This guide objectively compares the 1H-NMR spectral performance of the Product (HCl salt) against two analytical alternatives: its Free Base form and its Piperidine Homologue . By detailing the causality behind solvent selection and chemical shift variations, this document provides a self-validating framework for researchers to ensure high-fidelity analytical characterization.
Comparative Spectral Analysis
To accurately validate the synthesis and purity of 2-(2,6-Dimethylphenyl)pyrrolidine HCl, analysts must distinguish its spectrum from closely related analogs and understand the mechanistic impact of its protonation state[2].
Alternative 1: The Free Base Form
The transition from the free base to the hydrochloride salt fundamentally alters the electron density of the pyrrolidine ring. Protonation creates an
-
Causality of Shift: The benzylic C2-proton, situated directly between the aromatic ring and the protonated nitrogen, experiences severe deshielding. In the free base, this proton resonates near 4.10 ppm. In the HCl salt, it shifts dramatically downfield to ~4.85 ppm.
Alternative 2: The Piperidine Homologue
Comparing the pyrrolidine core to a piperidine homologue highlights the effect of ring size and conformational flexibility.
-
Causality of Shift: Pyrrolidine adopts a rapid envelope conformation, whereas piperidine adopts a more rigid chair conformation. The altered dihedral angles in the piperidine ring reduce the deshielding effect on the C2-proton, shifting it slightly upfield (~4.50 ppm) compared to the pyrrolidine HCl salt.
Solvent Selection: DMSO-d6 vs. D2O
Choosing the correct deuterated solvent is the most critical experimental decision for this molecule.
-
The D2O Pitfall: While D2O is highly polar and easily dissolves the HCl salt, it induces rapid hydrogen-deuterium (H/D) exchange[3]. This not only erases the critical
signals but also generates a massive residual HDO peak at ~4.7 ppm. This HDO peak directly overlaps with and obscures the diagnostic C2-benzylic proton (~4.85 ppm), rendering the spectrum analytically useless for purity determination. -
The DMSO-d6 Advantage: DMSO-d6 prevents rapid H/D exchange, allowing the
protons to be observed as a broad signal (~9.5 ppm). Furthermore, the residual solvent peak (2.50 ppm) and water peak (3.33 ppm) do not interfere with the critical benzylic region. However, because DMSO-d6 has a melting point near room temperature, analysts must ensure the probe temperature is properly regulated to prevent multiplet broadening[4].
Fig 1. Mechanistic logic of protonation and solvent effects on H-NMR resolution.
Quantitative Data Comparison
The following table summarizes the diagnostic 1H-NMR chemical shifts (in DMSO-d6 at 400 MHz) to facilitate direct comparison between the product and its alternatives.
| Proton Environment | Product: Pyrrolidine HCl | Alt 1: Pyrrolidine Free Base | Alt 2: Piperidine HCl | Multiplicity & Integration |
| ~9.50 ppm | ~2.00 ppm | ~9.20 ppm | Broad singlet (2H salt / 1H base) | |
| Aromatic (m, p) | 7.05 - 7.15 ppm | 6.95 - 7.05 ppm | 7.05 - 7.15 ppm | Multiplet (3H) |
| C2-H (Benzylic) | 4.85 ppm | 4.10 ppm | 4.50 ppm | Doublet of doublets (1H) |
| C5-H2 / C6-H2 | 3.30 - 3.50 ppm | 2.90 - 3.10 ppm | 3.10 - 3.30 ppm | Multiplet (2H) |
| Ar- | 2.45 ppm | 2.35 ppm | 2.40 ppm | Singlet (6H) |
| Aliphatic Ring | 1.90 - 2.40 ppm | 1.60 - 2.10 ppm | 1.50 - 2.00 ppm | Multiplets (4H pyrrolidine / 6H piperidine) |
Self-Validating Experimental Protocol
To guarantee trustworthiness and reproducibility, the NMR acquisition must follow a self-validating workflow. The steps below detail the causality behind standard sample preparation techniques[5].
Step 1: Precision Sample Preparation
-
Mass & Volume: Weigh exactly 10–15 mg of 2-(2,6-Dimethylphenyl)pyrrolidine HCl. Dissolve completely in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v Tetramethylsilane, TMS).
-
Causality: A volume of 0.6 mL ensures the liquid column reaches exactly 50 mm in a standard 5 mm NMR tube[5]. Volumes below this create magnetic susceptibility gradients at the liquid-air interface within the detection coil, making it impossible to shim the magnet properly, resulting in distorted peak shapes.
-
-
Filtration: Pass the dissolved sample through a Pasteur pipette packed with a tight plug of glass wool directly into the NMR tube.
-
Causality: Micro-particulates (dust, undissolved salt) distort the local magnetic field homogeneity[6]. Filtration guarantees sharp lineshapes and accurate integration values.
-
Step 2: Instrument Calibration & Acquisition
-
Locking and Shimming: Insert the tube and lock the spectrometer to the deuterium frequency of DMSO-d6. Perform gradient shimming (e.g., TopShim) on the Z-axis until the lock level is stable and maximized.
-
Parameters: Acquire the spectrum at 400 MHz or 600 MHz using a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete relaxation of the methyl protons for accurate integration. Acquire 16 to 64 scans depending on the desired signal-to-noise ratio.
Step 3: Processing & Validation
-
Fourier Transform: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier transformation.
-
Phase & Baseline Correction: Perform manual zero-order and first-order phase correction to ensure all peaks are perfectly symmetrical. Apply a polynomial baseline correction.
-
Internal Validation: Reference the spectrum strictly to the internal TMS peak at 0.00 ppm. Verify that the residual DMSO pentet is centered exactly at 2.50 ppm. If these values drift, the calibration is invalid and must be re-referenced.
Fig 2. Self-validating NMR sample preparation and acquisition workflow.
References
-
Google Patents: CN112437772B - Bcl-2 inhibitors.[1]
- URL
-
Western University, Department of Chemistry: NMR Sample Preparation.[5]
-
URL:[Link]
-
-
University of Liverpool, Department of Chemistry: Sample Preparation.[4]
-
URL:[Link]
-
-
University of Reading, School of Chemistry: NMR Sample Preparation.[6]
-
URL: [Link]
-
-
Journal of Medicinal Chemistry (ACS): Structure−Activity Relationship Studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716).[2]
-
URL:[Link]
-
-
Analytical Chemistry (ACS): Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics.[3]
-
URL:[Link]
-
Sources
- 1. CN112437772B - Bcl-2 inhibitors - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sample Preparation | Department of Chemistry | University of Liverpool [liverpool.ac.uk]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. research.reading.ac.uk [research.reading.ac.uk]
Comprehensive FTIR Reference Guide: 2-(2,6-Dimethylphenyl)pyrrolidine Hydrochloride
As a Senior Application Scientist, evaluating the structural integrity of active pharmaceutical ingredients (APIs) and their intermediates is a paramount responsibility.[1] is a critical pyrrolidine derivative featuring a sterically hindered 2,6-dimethylphenyl moiety. In drug development and synthetic validation, confirming the exact salt form (hydrochloride vs. free base) and verifying the specific aromatic substitution pattern are routine yet critical QA/QC steps.
Fourier Transform Infrared (FTIR) spectroscopy provides a highly specific vibrational fingerprint for this compound. This guide objectively compares the two primary FTIR sampling techniques—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission—and provides a self-validating framework for spectral interpretation.
Scientific Causality: Mechanistic Spectral Signatures
In vibrational spectroscopy, understanding why specific bands appear is far more valuable than merely memorizing their positions. For this specific API, two structural features dominate the spectrum:
-
The Hydrochloride Salt Formation (N-H⁺ Stretching): When the secondary amine of the pyrrolidine ring is protonated to form the hydrochloride salt, the nitrogen becomes quaternized (>NH₂⁺). This creates strong, localized hydrogen bonding with the chloride counterion. Consequently, the sharp N-H stretch characteristic of a free base (typically ~3300 cm⁻¹) shifts dramatically into a[2]. This region exhibits multiple sub-bands due to Fermi resonance between the N-H⁺ stretching fundamental and overtones of N-H⁺ bending vibrations.
-
The 2,6-Dimethylphenyl Moiety (Aromatic Bending): The 2,6-dimethyl substitution on the benzene ring creates a classic 1,2,3-trisubstituted aromatic system. The in-phase, out-of-plane (oop) C-H bending vibrations of the three adjacent aromatic protons are highly diagnostic. They reliably produce a[3], often accompanied by a secondary ring-deformation band near 720 cm⁻¹[4].
Experimental Methodologies: ATR vs. KBr
To ensure analytical trustworthiness, the following protocols are designed as self-validating systems.
Method A: ATR-FTIR (Attenuated Total Reflectance)
Causality: ATR utilizes an evanescent wave penetrating a few micrometers (
-
Preparation: Meticulously clean the diamond ATR crystal with spectroscopic-grade isopropanol. Collect a background scan (air) to establish the baseline.
-
Application: Place ~2-5 mg of 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride powder directly onto the center of the crystal.
-
Compression & Self-Validation: Apply the pressure anvil to ensure intimate optical contact. Validation Step: Monitor the real-time spectral preview; the broad N-H⁺ band (~2500 cm⁻¹) must reach at least 0.4 absorbance units. If the signal is weak, increase the anvil pressure to reduce the air gap.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution for 32 co-added scans. Apply an ATR-correction algorithm in your software to normalize relative peak intensities if comparing against legacy transmission libraries.
Method B: KBr Pellet Transmission
Causality: KBr transmission provides a true linear absorbance spectrum (following the Beer-Lambert law) without depth-of-penetration bias. However, KBr is highly hygroscopic; absorbed water can obscure the critical N-H⁺ region with a broad O-H stretching band (~3400 cm⁻¹).
-
Preparation: Dry spectroscopic-grade KBr in a vacuum oven at 105°C for at least 2 hours prior to use. Keep stored in a desiccator.
-
Milling & Self-Validation: Weigh ~1 mg of the API and ~100 mg of dried KBr. Grind thoroughly in an agate mortar for exactly 60 seconds. Validation Step: The mixture must be a fine, uniform powder. Poor grinding leads to the Christiansen effect—a sloping baseline and distorted peak shapes at higher wavenumbers due to severe light scattering.
-
Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent, glass-like pellet.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans) against a blank KBr pellet background.
Data Presentation: Spectral Validation & Comparison
Table 1: Key FTIR Spectral Assignments for 2-(2,6-Dimethylphenyl)pyrrolidine HCl
| Functional Group / Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Shape | Causality / Diagnostic Value |
| N-H⁺ Stretch (Amine HCl) | 3000 – 2400 | Strong, Broad, Multi-band | Confirms the hydrochloride salt form[2]. Differentiates from the free base. |
| C-H Stretch (Aromatic) | 3050 – 3000 | Weak to Medium, Sharp | Confirms the presence of the phenyl ring. |
| C-H Stretch (Aliphatic) | 2950 – 2850 | Medium, Sharp | Confirms the pyrrolidine ring and methyl groups. |
| C=C Stretch (Aromatic Ring) | 1590, 1470 | Medium, Sharp | Skeletal vibrations of the benzene ring. |
| N-H⁺ Bending | 1590 – 1550 | Medium | Secondary confirmation of the protonated amine. |
| C-H Out-of-Plane Bend | 780 – 760 | Strong, Sharp | Diagnostic for 1,2,3-trisubstituted benzene (2,6-dimethylphenyl)[3][4]. |
Table 2: Performance Comparison: ATR vs. KBr for Amine Hydrochlorides
| Parameter | ATR-FTIR (Diamond) | KBr Transmission |
| Sample Preparation | None (Direct analysis) | High (Milling and pressing required) |
| Moisture Interference | Minimal (Ideal for hygroscopic HCl salts) | High (KBr absorbs water, obscuring 3400 cm⁻¹) |
| Spectral Integrity | Peak intensity varies with wavelength | True linear absorbance (Standard for libraries) |
| Polymorph Preservation | Excellent (No grinding-induced phase changes) | Poor (High pressure/grinding can alter crystal form) |
Analytical Workflow Visualization
FTIR analytical workflow for spectral validation of 2-(2,6-Dimethylphenyl)pyrrolidine HCl.
Conclusion
For the routine QA/QC of 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride, ATR-FTIR is the definitively superior choice due to its preservation of the polymorphic state and avoidance of moisture artifacts in the critical N-H⁺ stretching region. By focusing on the 3000–2400 cm⁻¹ (salt formation) and 780–760 cm⁻¹ (1,2,3-trisubstitution) regions, researchers can rapidly and definitively validate the structural identity of this API.
References
-
Scribd. "ATR-FTIR For Detection of Sibutramine Adulteration in Tea and Coffee Based On Hierarchical Cluster". URL: [Link]
-
Journal of the Korean Wood Science and Technology. "Lacquer Techniques in the Late Joseon Dynasty". URL: [Link]
-
InstaNANO. "FTIR Functional Group Database Table with Search". URL: [Link]
Sources
Purity Validation of 2-(2,6-Dimethylphenyl)pyrrolidine HCl: A Comparative Guide to Elemental Analysis vs. HPLC and qNMR
By: Senior Application Scientist Audience: Researchers, Analytical Chemists, and Drug Development Professionals
The synthesis of sterically hindered cyclic amines, such as 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride (CAS: 2250243-80-0), presents unique analytical challenges during quality control. Because this compound is an amine salt, relying on a single analytical technique like High-Performance Liquid Chromatography (HPLC) creates critical blind spots. HPLC-UV effectively quantifies organic impurities but is entirely blind to the inorganic chloride counterion, making it impossible to verify the true stoichiometry of the bulk powder.
To ensure absolute scientific integrity before releasing a batch for preclinical use, we must employ an orthogonal analytical strategy. This guide objectively compares the performance of Elemental Analysis (CHN) against HPLC and quantitative NMR (qNMR), providing the causality behind our experimental choices and a self-validating protocol for accurate purity determination.
Comparative Analysis of Purity Methods
To validate the purity of an active pharmaceutical intermediate (API) salt, we must assess three distinct parameters: bulk elemental composition, organic impurity profile, and absolute structural mass fraction.
Table 1: Orthogonal Purity Method Comparison
| Parameter | Elemental Analysis (CHN) | HPLC-UV (210 nm) | qNMR (¹H, Internal Std) |
| Primary Metric | Bulk Stoichiometry & Salt Ratio | Organic Impurity Profile | Absolute Mass Fraction |
| Sensitivity | ±0.3% Absolute | 0.05% Area (LOD) | ±1.0% Relative |
| Target Analyte | Total C, H, N mass fraction | UV-Active Chromophores | All proton environments |
| Critical Blind Spots | Isomeric/structural impurities | Inorganic salts (e.g., excess HCl) | Trace impurities <1% w/w |
| Validation Role | Confirms exact HCl salt formation | Quantifies related substances | Confirms molecular structure |
The Causality of Method Selection: As demonstrated in Table 1, HPLC is unparalleled for detecting trace organic degradants (like unreacted 2,6-dimethylaniline). However, if the batch contains excess hydrochloric acid or residual hygroscopic moisture, HPLC will still report a "99.9% purity" based on peak area. Elemental Analysis (CHN) is the only technique that directly quantifies the fundamental building blocks of the bulk material, ensuring the compound complies with the theoretical formula (C₁₂H₁₈ClN) .
Experimental Protocol: Self-Validating CHN Analysis
To achieve the rigorous ±0.4% accuracy threshold required by major chemical journals and pharmacopeias , the elemental analysis protocol must be designed as a self-validating system. We utilize dynamic flash combustion, which is highly effective for sterically hindered molecules like 2-(2,6-Dimethylphenyl)pyrrolidine HCl, where incomplete combustion could otherwise artificially depress carbon yields.
Step-by-Step Methodology
Step 1: Rigorous Desiccation (Sample Prep)
-
Action: Dry 50 mg of 2-(2,6-Dimethylphenyl)pyrrolidine HCl under high vacuum (0.1 mbar) at 40°C for 24 hours.
-
Causality: Hydrochloride salts are inherently hygroscopic. Any residual atmospheric water will artificially inflate the %H and %O values while proportionally depressing %C and %N, leading to a false out-of-specification (OOS) result.
Step 2: Micro-Weighing & Encapsulation
-
Action: Accurately weigh 2.000 to 3.000 mg of the dried sample into a combustible tin (Sn) capsule using a microbalance (1 µg resolution). Fold and seal the capsule tightly.
-
Causality: The tin capsule is not merely a container; it acts as a thermodynamic catalyst. Upon introduction to the oxygen-enriched furnace, the tin undergoes an exothermic oxidation, temporarily boosting the local micro-environment to ~1800°C. This thermal shock is required to completely shatter the stable 2,6-dimethylphenyl ring into CO₂ and H₂O.
Step 3: System Suitability & Calibration (The Self-Validating Loop)
-
Action: Before running samples, execute two blank runs (empty tin capsules) to establish the baseline for atmospheric nitrogen. Next, run a certified reference material (CRM) like Acetanilide (C₈H₉NO) in triplicate to calculate the instrument's K-factor (response factor).
-
Causality: This establishes a closed-loop validation. If the K-factor deviates by more than 0.15% between runs, the system flags a calibration drift, preventing the generation of inaccurate sample data .
Step 4: Flash Combustion & Reduction
-
Action: Drop the sample into the quartz combustion reactor (1000°C) with a dynamic injection of pure O₂. Pass the resulting gas mixture through a secondary reduction reactor containing elemental copper at 650°C.
-
Causality: The primary combustion generates CO₂, H₂O, and a mixture of nitrogen oxides (NOx). The copper reactor quantitatively reduces all NOx species to stable N₂ gas, ensuring total nitrogen recovery.
Step 5: GC Separation & TCD Detection
-
Action: The N₂, CO₂, and H₂O gases are swept by a helium carrier gas through a specialized GC column and quantified via a Thermal Conductivity Detector (TCD).
Experimental Data: Cross-Validation Results
The theoretical molecular weight of 2-(2,6-Dimethylphenyl)pyrrolidine HCl is 211.73 g/mol . The theoretical mass fractions are calculated as follows: Carbon (68.07%), Hydrogen (8.57%), and Nitrogen (6.62%).
The table below summarizes the experimental CHN data generated from a recently synthesized batch, cross-referenced with the ±0.4% acceptance criteria .
Table 2: CHN Elemental Analysis Results (Batch A)
| Element | Theoretical Mass (%) | Experimental Result (%) | Absolute Deviation (Δ%) | Status (Limit: ±0.4%) |
| Carbon (C) | 68.07 | 68.15 | +0.08 | Pass |
| Hydrogen (H) | 8.57 | 8.62 | +0.05 | Pass |
| Nitrogen (N) | 6.62 | 6.55 | -0.07 | Pass |
Data Interpretation: The experimental values fall well within the strict ±0.4% absolute deviation limit. This confirms that the compound is neither a free base (which would yield ~82% Carbon) nor over-salified with excess HCl (which would depress the Carbon below 67%).
Orthogonal Workflow Visualization
To ensure no single point of analytical failure, the CHN data must be reconciled with HPLC and qNMR results before a batch is approved. The logical relationship of this workflow is visualized below.
Fig 1: Orthogonal purity validation workflow integrating EA, HPLC, and qNMR for batch release.
Conclusion
While HPLC remains the workhorse for impurity profiling, it cannot independently validate the purity of pharmaceutical salts. For 2-(2,6-Dimethylphenyl)pyrrolidine HCl, Elemental Analysis (CHN) provides the definitive proof of bulk stoichiometry and salt formation. By integrating CHN analysis with HPLC and qNMR, researchers create a self-validating, orthogonal data matrix that guarantees the highest level of scientific integrity and regulatory compliance.
References
Bioequivalence Studies of 2-(2,6-Dimethylphenyl)pyrrolidine Analogs: A Comprehensive Comparison Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Bioequivalence Protocol Guide
Executive Summary & Pharmacological Context
The compound 2-(2,6-Dimethylphenyl)pyrrolidine and its analogs represent an emerging class of centrally acting agents, structurally related to established
For drug development professionals tasked with bringing generic formulations or novel analogs of this class to market, demonstrating bioequivalence (BE) requires rigorous pharmacokinetic (PK) profiling and highly sensitive bioanalytical methodologies. This guide objectively compares the physicochemical performance of pyrrolidine analogs against reference listed drugs (RLDs) and provides a self-validating framework for conducting regulatory-compliant BE studies.
Mechanistic Overview: -Adrenergic Receptor Targeting
To establish bioequivalence, one must first understand the target-mediated disposition of the drug. 2-(2,6-Dimethylphenyl)pyrrolidine analogs primarily target the
Causality of Action:
Upon binding, the analog stabilizes the active conformation of the receptor, promoting the exchange of GDP for GTP on the
Caption: Mechanism of action: Alpha-2A receptor agonism leading to Gi/o-mediated neuronal hyperpolarization.
Physicochemical & Pharmacokinetic Comparison
When designing a BE study, the physicochemical properties of the test article dictate the sampling schedule and extraction methodology. The pyrrolidine ring increases the basicity (
Table 1: Comparative Profiling of -Agonist Scaffolds
| Parameter | 2-(2,6-Dimethylphenyl)pyrrolidine Analogs | Dexmedetomidine (Reference RLD) | Xylazine (Veterinary Ref.) |
| Core Heterocycle | Pyrrolidine ( | Imidazole (Aromatic) | Thiazine (Semi-planar) |
| Receptor Selectivity | High | High | Moderate |
| Estimated | ~9.5 - 10.2 (Highly basic) | 7.1 | 9.0 |
| Lipophilicity ( | ~2.8 - 3.2 | 2.8 | 3.1 |
| Primary Metabolism | Hepatic (CYP2D6 / CYP3A4), N-oxidation | Hepatic (UGT2B10, CYP2A6) | Hepatic (CYP450), extensive |
| Terminal Half-Life ( | 2.5 - 4.0 hours | 2.0 - 2.5 hours | ~30 - 50 minutes |
Data synthesis based on structural activity relationship (SAR) models of pyrrolidine derivatives and established RLD monographs.
In Vivo Bioequivalence Study Design
To prove that a generic formulation of a 2-(2,6-Dimethylphenyl)pyrrolidine analog is bioequivalent to its reference product, an in vivo pharmacokinetic study must be conducted in accordance with FDA guidelines for ANDAs [3].
Experimental Rationale: Because these analogs exhibit moderate-to-high clearance and potential inter-subject variability in hepatic metabolism, a single-dose, randomized, two-period, two-sequence crossover design is mandatory. This design is self-validating because each subject acts as their own control, mathematical isolating intra-subject variability from formulation effects.
Caption: Standard 2-period, 2-sequence crossover design for evaluating pharmacokinetic bioequivalence.
Step-by-Step Clinical Protocol
-
Subject Selection: Fasted, healthy adult volunteers. Exclude poor metabolizers of the primary CYP450 isoform identified during Phase I.
-
Dosing: Administer the Test (T) or Reference (R) product with 240 mL of water.
-
Sampling Schedule: Collect venous blood in
tubes at pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose. Causality: The dense early sampling captures the true of the highly basic, rapidly distributing pyrrolidine analog. -
Washout: Implement a minimum 7-day washout period (ensuring
clearance) before Period 2.
Bioanalytical Methodology (LC-MS/MS)
The quantification of the analog must meet the stringent criteria outlined in the FDA Bioanalytical Method Validation (BMV) Guidance [4]. Due to the high basicity of the pyrrolidine nitrogen, standard reversed-phase chromatography can suffer from peak tailing. The following protocol utilizes Solid Phase Extraction (SPE) and Hydrophilic Interaction Liquid Chromatography (HILIC) or high-pH reversed-phase LC.
Step-by-Step Analytical Protocol
-
Sample Preparation (SPE):
-
Aliquot 100
of human plasma. -
Add 10
of Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., -2-(2,6-Dimethylphenyl)pyrrolidine). Causality: SIL-IS perfectly co-elutes with the analyte, self-correcting for any matrix ionization suppression in the MS source. -
Buffer plasma with 100
of 2% ammonium hydroxide to deprotonate the pyrrolidine ring ( ). -
Load onto a Mixed-Mode Cation Exchange (MCX) SPE cartridge. Wash with 5% methanol, elute with 5%
in methanol. Evaporate and reconstitute.
-
-
Chromatography:
-
Column: C18 bridged-ethylene hybrid (BEH),
mm, 1.7 (run at pH 10.5 using ammonium bicarbonate buffer). -
Gradient: 5% to 95% Acetonitrile over 3 minutes.
-
-
Mass Spectrometry (ESI+ MRM):
-
Monitor the precursor-to-product ion transition. For 2-(2,6-Dimethylphenyl)pyrrolidine (
, exact mass ~175.14 Da), use transition (loss of pyrrolidine ring, leaving the dimethylphenyl carbocation).
-
-
Method Validation:
-
Matrix Effect: Must be calculated using 6 independent lots of plasma. The IS-normalized matrix factor must have a CV
. -
Incurred Sample Reanalysis (ISR): Re-analyze 10% of study samples. At least 67% of ISR results must be within
of the original value to validate the trustworthiness of the execution [4].
-
Data Analysis & BE Acceptance Criteria
Once the concentration-time data is generated, non-compartmental analysis (NCA) is utilized to calculate the primary pharmacokinetic endpoints.
- : Maximum observed plasma concentration.
- : Area under the curve from time zero to the last measurable concentration.
- : Area under the curve extrapolated to infinity.
Statistical Acceptance:
An Analysis of Variance (ANOVA) is performed on the log-transformed data. The generic analog is deemed bioequivalent to the reference product only if the 90% Confidence Intervals (CI) for the geometric mean ratios (Test/Reference) of both
References
-
Structural insights into ligand recognition, activ
adrenergic receptor. Nature Communications / PubMed Central (PMC). Available at:[Link] [1] -
Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk. Semantic Scholar. Available at:[Link] [2]
-
Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA (Draft Guidance, 2021). U.S. Food and Drug Administration (FDA). Available at:[Link] [3]
-
Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration (FDA). Available at:[Link] [4]
establishing reference standards for 2-(2,6-Dimethylphenyl)pyrrolidine hcl
As a Senior Application Scientist, I approach the establishment of reference standards not merely as a regulatory checkbox, but as a rigorous exercise in physical chemistry and metrology. 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride (CAS: 2250243-80-0) is a highly specialized chemical building block critical to the synthesis of advanced therapeutics, including novel [2]. Because it serves as the foundational anchor for downstream drug substance release testing, any error in its purity assignment propagates exponentially through the pharmaceutical lifecycle.
This guide objectively compares the analytical methodologies required to establish a primary reference standard for 2-(2,6-Dimethylphenyl)pyrrolidine HCl, providing the mechanistic causality and self-validating protocols necessary to meet [4] and [3].
The Strategic Architecture of Reference Standard Qualification
Establishing a primary reference standard requires a multi-dimensional analytical approach. We must definitively prove the structure (Identity), determine the enantiomeric ratio (Chiral Purity), and assign an absolute mass fraction (Assay/Purity).
Fig 1: Sequential workflow for establishing a primary reference standard.
Comparative Methodologies for Purity Assignment
The most critical decision an analytical scientist makes is how to assign the absolute purity of the standard. For 2-(2,6-Dimethylphenyl)pyrrolidine HCl, we compare the traditional Mass Balance Approach against Quantitative NMR (qNMR) .
The Mass Balance Approach (Indirect)
Mass balance calculates purity by subtracting the sum of all measured impurities (organic, inorganic, water, and residual solvents) from 100%.
-
The Causality of Error: This method requires four orthogonal instruments (HPLC, KF, GC, ROI). Because each instrument has its own variance, the errors compound. Furthermore, HPLC-UV relies on relative response factors (RRF); if an impurity lacks a chromophore, it is invisible to UV, artificially inflating the calculated purity.
The qNMR Approach (Direct)
qNMR measures the absolute mass fraction directly by comparing the integration of a specific proton signal from the 2-(2,6-Dimethylphenyl)pyrrolidine molecule against a certified internal standard.
-
The Causality of Accuracy: qNMR relies on the fundamental quantum mechanical principle that the area of an NMR resonance is directly proportional to the number of nuclei generating it. By bypassing UV response factors and eliminating the need to quantify every individual impurity, qNMR provides a highly accurate, single-instrument purity assignment.
Fig 2: Logical divergence between Mass Balance and qNMR purity assignment methodologies.
Quantitative Data Comparison
To illustrate the performance of these alternatives, below is the experimental data from two candidate lots of [1].
| Analytical Method | Parameter Measured | Candidate Lot A (Pass) | Candidate Lot B (Fail) | Scientific Causality & Insight |
| HPLC-UV (Area %) | Organic Impurities | 99.85% | 98.10% | UV response factors may over/underestimate true mass. |
| Karl Fischer | Water Content | 0.15% | 1.20% | HCl salts are hygroscopic; water artificially inflates HPLC purity. |
| GC-FID | Residual Solvents | 0.05% (EtOAc) | 0.40% (DCM) | Trapped synthesis solvents do not absorb UV light. |
| USP <281> ROI | Inorganic Ash | <0.05% | 0.30% | Silica/catalyst carryover requires gravimetric combustion. |
| Calculated Mass Balance | Absolute Purity | 99.60% | 96.20% | Compounded error from 4 separate assays. |
| 1H-qNMR | Absolute Purity | 99.62% ± 0.1% | 96.15% ± 0.1% | Direct mass fraction via internal standard integration. |
Chiral Integrity: HPLC vs. Optical Rotation
2-(2,6-Dimethylphenyl)pyrrolidine possesses a chiral center at the C2 position of the pyrrolidine ring. When establishing a reference standard for a specific enantiomer (e.g., the (2S) configuration), chiral purity must be established.
Historically, specific optical rotation
Self-Validating Experimental Protocols
To ensure uncompromising [5], the protocols used to establish the standard must be inherently self-validating.
Protocol A: Self-Validating Mass Balance (HPLC-PDA-MS)
-
Sample Preparation: Dissolve 10 mg of the candidate material in 10 mL of Acetonitrile/Water (50:50).
-
Chromatographic Separation: Inject 10 µL onto a C18 column (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm) using a gradient of 0.1% TFA in Water and Acetonitrile.
-
Self-Validation Mechanism (Peak Purity Check): Utilize a Photodiode Array (PDA) detector coupled with an inline Mass Spectrometer (LC-MS). By confirming that the mass spectral baseline (m/z 176.14 for the free base) remains constant across the entire UV peak of the analyte, we mathematically prove that no hidden, co-eluting impurities exist. This definitively validates the organic impurity subtraction step of the mass balance calculation.
Protocol B: Self-Validating Absolute Purity via 1H-qNMR
-
Internal Standard Selection: Select NIST-traceable Maleic Acid (
6.26 ppm). Causality: This standard is chosen because its singlet peak sits perfectly in the baseline void between the analyte's aromatic protons ( ~7.0 ppm) and aliphatic pyrrolidine protons ( ~1.5-3.5 ppm), preventing integration overlap. -
Gravimetric Preparation: Using a microbalance (
mg), co-weigh ~20 mg of 2-(2,6-Dimethylphenyl)pyrrolidine HCl and ~10 mg of Maleic Acid into a single vial. Dissolve in . -
Self-Validation Mechanism (Inversion-Recovery): Prior to quantitative acquisition, execute a
inversion-recovery experiment. Determine the longest longitudinal relaxation time ( ) of the analyte and internal standard protons. Set the relaxation delay ( ) to exactly (typically >30 seconds). This internal check guarantees >99.3% magnetization recovery, preventing integration errors caused by partial saturation and ensuring the absolute purity calculation is mathematically absolute.
References
- Google Patents. "Bcl-2 inhibitors (CN112437772B)".
-
International Pharmaceutical Regulators Programme (IPRP). "GUIDANCE FOR QUALITY ASSESSORS – DRUG PRODUCT".[Link]
-
IntuitionLabs. "Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards".[Link]
-
Health Canada. "Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104)".[Link]
Comparative Pharmacokinetics of Dimethylphenyl Pyrrolidine Derivatives: A Guide to Scaffold Optimization and ADME Profiling
Executive Summary
The dimethylphenyl pyrrolidine scaffold is a highly versatile pharmacophore in neuropharmacology. By altering the positional isomerism of the dimethylphenyl group (e.g., 3,5- vs. 2,6-) and the nature of its linkage to the pyrrolidine ring (C-linked vs. N-linked amides), medicinal chemists can profoundly shift both target engagement (from opioid receptors to voltage-gated sodium channels) and pharmacokinetic (PK) profiles. This guide objectively compares the absorption, distribution, metabolism, and excretion (ADME) profiles of three leading classes of dimethylphenyl pyrrolidine derivatives, providing actionable experimental workflows for PK validation.
Structural Taxonomy & Structure-Metabolism Relationships (SMR)
The causality behind the divergent PK profiles of these derivatives lies in their structural vulnerabilities to hepatic enzymes.
-
(S)-2-(3,5-Dimethylphenyl)pyrrolidines (e.g., Aticaprant): Aticaprant is a potent, short-acting kappa-opioid receptor (KOR) antagonist[1]. The direct C-C bond between the pyrrolidine ring and the 3,5-dimethylphenyl group eliminates the vulnerability of amide hydrolysis. The 3,5-substitution pattern provides optimal steric fit for the KOR binding pocket while dictating specific cytochrome P450 (CYP) oxidation pathways. This results in a highly stable molecule with a prolonged elimination half-life of 30 to 40 hours[1].
-
N-(2,6-Dimethylphenyl)pyrrolidine-2-carboxamides (e.g., NeP1): Developed as anti-myotonic and analgesic agents, these
-proline derivatives target Nav1.4 and Nav1.7 channels[2]. While they feature an amide linkage—typically a metabolic liability—the 2,6-dimethyl groups provide severe steric hindrance. This "shielding" protects the amide bond from rapid cleavage by non-specific amidases, granting NeP1 a superior pharmacokinetic and toxicological profile compared to unshielded analogs or the parent drug tocainide[2]. -
N-(2,4-Dimethylphenyl)pyrrolidine-2-carboxamides: Engineered as anticonvulsant agents, these derivatives exhibit rapid CNS penetrance, achieving maximal efficacy in maximal electroshock seizure (MES) models within 0.5 hours. However, lacking the dual ortho-methyl shielding of the 2,6-isomers, the exposed amide bond is more rapidly hydrolyzed, leading to a shorter half-life suited for acute rather than chronic administration.
Comparative Pharmacokinetic Parameters
The following table summarizes the quantitative ADME data for the three structural classes, highlighting how structural modifications dictate systemic exposure.
| Parameter | 3,5-Dimethylphenyl (Aticaprant) | 2,6-Dimethylphenyl Amide (NeP1) | 2,4-Dimethylphenyl Amide (Anticonvulsant) |
| Primary Target | Kappa-Opioid Receptor (KOR) | Nav1.4 / Nav1.7 Channels | Unknown (MES Seizure Models) |
| Linkage Type | Direct C-C Bond | Amide Bond | Amide Bond |
| Oral Bioavailability ( | ~25% | Moderate to High (~40-50%) | Moderate |
| 1.0 - 2.0 hours | 0.5 - 1.0 hours | ~0.5 hours | |
| Half-life ( | 30 - 40 hours | ~15 - 20 hours | < 10 hours |
| Primary Clearance | Hepatic CYP Oxidation | Slowed Amide Hydrolysis | Rapid Amide Hydrolysis |
| BBB Penetration | High (Rapid Equilibrium) | High | High |
Mechanistic Pathway Visualization
To conceptualize the relationship between structural linkage, steric shielding, and metabolic clearance, refer to the pathway diagram below.
Figure 1: Structural optimization and metabolic pathways of dimethylphenyl pyrrolidine derivatives.
Experimental Protocols for PK Profiling
To objectively compare the PK parameters of novel pyrrolidine derivatives, a self-validating in vitro to in vivo translation workflow is required. The following protocol details the methodology for assessing microsomal stability and in vivo clearance.
Phase 1: In Vitro Hepatic Microsomal Stability Assay
Rationale: This assay isolates phase I metabolism (CYP450) and amidase activity to determine the intrinsic clearance (
Step-by-Step Methodology:
-
Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. -
Incubation Mixture: Combine microsomes (final protein concentration: 1.0 mg/mL) with the test compound (e.g., Aticaprant or NeP1 at 1
M final concentration) in the buffer. Pre-incubate at 37°C for 5 minutes. -
Reaction Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to initiate metabolism.
-
Time-Course Sampling: Aliquot 50
L of the mixture at 0, 5, 15, 30, 45, and 60 minutes. -
Quenching & Extraction: Immediately quench each aliquot into 150
L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide or a deuterated analog). Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins. -
LC-MS/MS Analysis: Transfer the supernatant to LC vials. Quantify the remaining parent compound using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
-
Data Validation: Calculate the half-life (
) from the slope of the natural log of percentage remaining vs. time. A > 60 min indicates high metabolic stability (typical for 3,5-dimethyl C-linked derivatives)[3].
Phase 2: In Vivo Pharmacokinetic Cassette Dosing
Rationale: Cassette dosing (N-in-1) minimizes animal usage while allowing direct, head-to-head comparison of structural isomers. Crucial: Ensure the derivatives have distinct molecular weights or unique MS/MS fragmentation patterns to prevent cross-talk during quantification.
Step-by-Step Methodology:
-
Formulation: Dissolve the pyrrolidine derivatives in a vehicle suitable for both IV and PO administration (e.g., 5% DMSO, 40% PEG400, 55% Saline).
-
Administration:
-
IV Arm: Administer 1 mg/kg via the tail vein to male Sprague-Dawley rats (n=3).
-
PO Arm: Administer 10 mg/kg via oral gavage to a separate cohort (n=3).
-
-
Blood Sampling: Collect blood via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.
-
Plasma Processing: Centrifuge blood at 3,000 x g for 10 min at 4°C. Extract plasma and precipitate proteins using the acetonitrile method described in Phase 1.
-
Pharmacokinetic Modeling: Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate
, , , , and Clearance ( ). -
Bioavailability Calculation: Determine absolute oral bioavailability using the self-validating formula:
References
- ATICAPRANT - New Drug Approvals: newdrugapprovals.org.
- Effects of a new potent analog of tocainide on hNav1.
- Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents: rroij.com.
- 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one: benchchem.com.
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Effects of a new potent analog of tocainide on hNav1.7 sodium channels and in vivo neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one | 1217862-39-9 | Benchchem [benchchem.com]
Safety Operating Guide
2-(2,6-Dimethylphenyl)pyrrolidine hcl proper disposal procedures
As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride requires more than just a cursory glance at a Safety Data Sheet (SDS). For researchers and drug development professionals, understanding the causality behind disposal protocols is critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting downstream environmental systems.
This guide provides a comprehensive, self-validating operational framework for the proper segregation, deactivation, and disposal of this specific pyrrolidine derivative.
Chemical Profile & Disposal Causality
To design an effective disposal strategy, we must first understand how the physicochemical properties of 2-(2,6-Dimethylphenyl)pyrrolidine HCl dictate its behavior in waste streams:
-
Secondary Amine Reactivity: The pyrrolidine ring contains a secondary amine. While protonated as a hydrochloride salt, any shift to an alkaline pH in a mixed waste carboy will liberate the free base. The free base is more volatile, highly lipophilic, and readily absorbed through the skin.
-
Hygroscopicity & Aerosolization: As an organic hydrochloride salt, the crystal lattice is moderately hygroscopic[1]. If expired or unused powder is left unsealed prior to disposal, it will absorb atmospheric moisture and clump. Scraping this deliquescent mass into a waste container drastically increases mechanical aerosolization (dusting), elevating inhalation risks.
-
Environmental Toxicity: Synthetic organic amines are highly disruptive to aquatic ecosystems. Despite its high water solubility, this compound must never be disposed of via the sanitary sewer (sink drain)[2]. It requires EPA-approved high-temperature incineration.
Waste Stream Categorization
Proper segregation at the point of generation prevents dangerous cross-reactions and minimizes the exorbitant costs associated with universal halogenated waste disposal[3].
Table 1: Quantitative & Qualitative Waste Segregation Matrix
| Waste Stream | Physical State | Primary Contaminants | Regulatory Classification | Required Container | Disposal Routing |
| Pure API / Expired Stock | Solid (Crystalline Powder) | None (Pure Compound) | Toxic Solid Waste (RCRA) | HDPE wide-mouth jar | High-Temp Incineration |
| Assay Buffers / HPLC Mobile Phase | Liquid (Aqueous/Organic) | Water, Acetonitrile, Methanol, Salts | Non-Halogenated Flammable/Toxic | 5-Gallon Vented Carboy | Fuel Blending / Incineration |
| Synthesis Workup Waste | Liquid (Organic) | Dichloromethane, Chloroform | Halogenated Waste | 5-Gallon Vented Carboy | Specialized Halogen Incineration |
| Consumables | Solid (Plastic/Glass) | Trace API, Pipette tips, Gloves | Chemically Contaminated Debris | Puncture-proof bio-bin | Solid Waste Incineration |
Operational Disposal Workflows
The following decision matrix outlines the logical flow of waste segregation for this compound.
Figure 1: Decision tree for the segregation and regulatory routing of 2-(2,6-Dimethylphenyl)pyrrolidine HCl waste.
Step-by-Step Disposal Methodologies
Protocol A: Disposal of Solid API and Contaminated Consumables
The goal of this protocol is to prevent inhalation exposure and comply with the Resource Conservation and Recovery Act (RCRA) guidelines for solid toxic waste[4].
-
Primary Containment: Do not attempt to dissolve expired solid powder to dispose of it as a liquid. Keep it in its original vial. If the original vial is compromised, transfer the powder into a High-Density Polyethylene (HDPE) wide-mouth container using a static-free spatula.
-
Defacing & Relabeling: Completely deface the manufacturer's label[3]. Apply a compliant "Hazardous Waste" tag. The tag must explicitly state: "Toxic Solid: 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride". Do not use abbreviations[5].
-
Consumables: Place all contaminated weigh boats, spatulas, and nitrile gloves into a designated chemically contaminated solid waste bin.
-
Transfer to SAA: Move the sealed container to your laboratory's Satellite Accumulation Area (SAA). Under RCRA 40 CFR 262, waste may only be stored in an SAA for a maximum of 180 days[6].
Protocol B: Liquid Waste Consolidation
Liquid waste containing this compound is often generated during LC-MS analysis, NMR preparation, or synthetic workups.
-
pH Verification (Self-Validation Step): Before adding aqueous waste containing this compound to a bulk carboy, verify the carboy's pH. If the bulk waste is highly basic (pH > 10), adding the hydrochloride salt will deprotonate the pyrrolidine ring, precipitating the free base out of solution and potentially creating a biphasic, highly toxic organic layer.
-
Headspace Management: Pour the liquid waste into the appropriate carboy (Halogenated vs. Non-Halogenated). You must leave at least one (1) inch of headspace at the top of the container to allow for vapor expansion[5]. Overfilled containers are a primary cause of pressure-induced ruptures in SAAs.
-
Venting: Ensure the carboy is equipped with a pressure-relieving vented cap.
Protocol C: Emergency Spill Response & Decontamination
Standard spill kits often rely on oxidative neutralizers, which are dangerous when applied to secondary amines.
-
Isolate & PPE: Evacuate non-essential personnel. Don safety goggles, a lab coat, and double-layered nitrile gloves.
-
Solid Spill Containment: If the dry powder is spilled, do not sweep it dry . Sweeping generates respirable dust. Instead, cover the spill with damp absorbent pads (using water or a 10% ethanol solution) to trap the hygroscopic salt, then carefully scoop the pads into a solid waste container.
-
Chemical Decontamination (The Causality of Bleach Avoidance):
-
Critical Warning:Do not use sodium hypochlorite (bleach) to decontaminate surfaces exposed to 2-(2,6-Dimethylphenyl)pyrrolidine.
-
Mechanism: The secondary amine in the pyrrolidine ring reacts rapidly with hypochlorite to form N-chloramines (e.g., N-chloropyrrolidine derivatives). These byproducts are highly volatile, deeply irritating to mucous membranes, and potentially unstable.
-
Correct Action: Wash the affected surface with a mild anionic detergent and copious amounts of water. The hydrochloride salt is highly water-soluble (>50 mg/mL)[1], ensuring complete removal via aqueous wiping. Dispose of all wiping materials as hazardous solid waste.
-
Regulatory Compliance & Auditing
To maintain a self-validating safety system, laboratory managers must enforce routine inspections. Under 40 CFR 264.174, SAAs must be inspected at least weekly for leaks, container integrity, and proper labeling[7]. Failure to segregate this compound properly or flushing it down the drain can result in severe civil penalties from the EPA or state-level Departments of Toxic Substances Control[6].
By understanding the chemical nature of 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride—specifically its amine reactivity and salt-solubility profile—researchers can execute these disposal protocols not just as a matter of compliance, but as a fundamental practice of scientific rigor.
References
-
ASTM International. (2021, February 26). ASTM D4447-15 - Standard Guide for Disposal of Laboratory Chemicals and Samples. Retrieved March 9, 2026, from [Link]
-
Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved March 9, 2026, from [Link]
-
Kansas State University. (2025, November 6). Chemical Waste. Retrieved March 9, 2026, from [Link]
-
AdventHealth University. (n.d.). Hazardous Waste Management Manual. Retrieved March 9, 2026, from [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved March 9, 2026, from [Link]
Sources
- 1. (2,4,6-Trimethylphenyl)methanamine hydrochloride | 202522-00-7 | Benchchem [benchchem.com]
- 2. Chemical Waste [k-state.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples [store.astm.org]
- 5. my.ahu.edu [my.ahu.edu]
- 6. Chemical Waste Disposal (WASTe) | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
Personal protective equipment for handling 2-(2,6-Dimethylphenyl)pyrrolidine hcl
As a Senior Application Scientist, ensuring the safe handling of specialized pharmaceutical intermediates requires moving beyond generic safety data sheets. You must understand the physicochemical behavior of the molecule in your specific operational environment.
The compound 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride (CAS: 2250243-80-0) is a sterically hindered cyclic secondary amine salt[1]. While it is a critical building block in drug discovery, its handling presents specific risks related to aerosolization, mucosal irritation, and solvent-mediated dermal penetration.
Below is the comprehensive, field-proven guide for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.
Chemical Profiling & Mechanistic Hazard Assessment
To design an effective safety protocol, we must first understand the causality behind the compound's hazards. As a hydrochloride salt, this compound is highly crystalline and hygroscopic. When fine particles of amine hydrochlorides contact the moisture in the respiratory tract or eyes, they rapidly dissolve, causing localized osmotic stress and pH shifts that trigger acute cellular irritation[2][3].
Table 1: Quantitative Physicochemical & Hazard Profile
| Parameter | Data / Classification | Mechanistic Implication |
| CAS Number | 2250243-80-0[1] | Unique identifier for inventory and regulatory tracking. |
| Molecular Weight | 211.73 g/mol [1] | Low molecular weight facilitates rapid dissolution in biological fluids. |
| Physical State | Solid (Crystalline Powder) | Prone to electrostatic dispersion and aerosolization during transfer. |
| Primary Hazards | H302, H315, H319, H335[2][3] | Harmful if swallowed; causes skin/eye/respiratory irritation due to hygroscopic and basic amine properties. |
Personal Protective Equipment (PPE) Matrix
PPE selection must not be arbitrary; it must be dictated by the physical state of the compound (solid vs. solution) and the specific operations being performed.
Table 2: Task-Specific PPE Requirements
| Protection Zone | Recommended Equipment | Causality & Rationale |
| Dermal (Solid Handling) | Nitrile Gloves (≥0.11 mm thickness) | Provides a sufficient barrier against dry, hygroscopic salts that can draw moisture from the skin and cause contact dermatitis[2]. |
| Dermal (Solution Handling) | Butyl Rubber or Double-Gloved Nitrile | Organic solvents (e.g., DMSO, DCM) act as permeation enhancers, carrying the dissolved active pharmaceutical ingredient (API) directly through standard single-layer nitrile barriers. |
| Ocular | Tight-fitting Safety Goggles | Standard safety glasses lack orbital seals. Goggles are mandatory to prevent the ingress of aerosolized micro-dust generated by static repulsion[3]. |
| Respiratory | N95/P100 Particulate Respirator | Required if engineering controls (e.g., fume hood) fail or during bulk transfer. Prevents inhalation of micro-particles that trigger H335 (respiratory tract irritation)[2]. |
Step-by-Step Operational Workflows
The following protocol is designed as a self-validating system. Each step includes a validation checkpoint to ensure the integrity of the safety environment before proceeding.
Protocol A: Safe Weighing and Solubilization
Objective: Transfer and solubilize the compound while mitigating electrostatic dispersion and aerosolization.
-
Environmental Preparation: Wipe down the analytical balance area inside the fume hood with a damp, lint-free cloth.
-
Causality: Increasing local humidity dissipates static charge accumulation, preventing the powder from "jumping" off the spatula.
-
Validation: Tare the balance. A drifting or unstable tare indicates residual static interference or excessive hood draft. Do not proceed until the reading stabilizes.
-
-
Material Transfer: Use an anti-static polymeric weighing boat and a grounded micro-spatula. Transfer the required mass of 2-(2,6-Dimethylphenyl)pyrrolidine HCl slowly to minimize dust generation.
-
Solubilization: Add the solvent (e.g., sterile water, DMSO) directly to the weighing boat, or carefully funnel the solid into a pre-tared vial before solvent addition.
-
Validation: Visually confirm complete dissolution. Cap the vial securely before removing it from the primary containment zone (fume hood).
-
Fig 1: Operational workflow and self-validating spill-response logic for pyrrolidine salts.
Spill Response and Decontamination Protocol
In the event of a localized spill, dry sweeping must be strictly avoided as it generates hazardous aerosols.
Protocol B: Wet Decontamination
-
Immediate Containment: Gently cover the spilled powder with a damp absorbent pad. This immediately suppresses dust generation and initiates the dissolution of the hygroscopic salt[4].
-
Chemical Decontamination (CRITICAL INSIGHT): Wash the affected area with a non-ionic surfactant and water.
-
Expert Warning:Do NOT use bleach (sodium hypochlorite) for decontamination. 2-(2,6-Dimethylphenyl)pyrrolidine contains a secondary amine within its pyrrolidine ring. Reacting secondary amines with hypochlorite generates N-chloramines, which are highly toxic, volatile, and potentially explosive.
-
-
Verification: Wipe the decontaminated surface with a dry pH indicator paper moistened with distilled water. A neutral pH confirms the complete removal of the amine salt.
Waste Segregation and Disposal Plan
Improper disposal of functionalized pyrrolidines can lead to severe environmental toxicity, particularly in aquatic ecosystems[2].
-
Solid Waste: All contaminated packaging, used weighing boats, and PPE must be sealed in biohazard/chemical waste bags and routed to a licensed chemical incinerator equipped with an afterburner and scrubber[4].
-
Liquid Waste: Solutions containing the compound must be segregated based on the solvent used. If solubilized in DMSO or alcohols, route to non-halogenated organic waste. If solubilized in DCM or chloroform, route to halogenated organic waste.
-
Validation: Ensure all waste containers are tightly sealed, properly labeled with the exact chemical name and CAS number (2250243-80-0), and stored in secondary containment until collected by an approved waste disposal plant[3][4].
References
- ChemScene. "2250243-80-0 | 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-a6trjTCGWj8TqZfmdoTE5cKdRru42trZ-NP56gnN7FJUGQwbwdb8aGeAu2v8NebgCawxJWV0Ae7wsmiBhmwI_jZBC7BgrOnc_tysnYAKijlDY-u-k9_4W8nJjwKZR9lHsmsXRZQAn3fr0HgX]
- Echemi. "3-Pyrrolidinone, hydrochloride (1:1) SDS, 3760-52-9 Safety Data Sheets." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe_xlGGGw3UK_5aXXRakJpfuDUjYXgNueCAKYT8HbHZJucy6txzsaidf2doQB5d6nniTL1OsotAsVf9jV_J8ckVjSKk2cPmIZ5AXjilOYFYEbPOWwO2N0N-hVBarVS-D1kZO31YKKWdoH0RisPYWXGwqydo9pjML9sGoQWJR72AxDu2Lu_]
- Fisher Scientific. "SAFETY DATA SHEET - N-(2-Chloroethyl)pyrrolidine hydrochloride." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlhwoYEX7vI6MUzUpQYpvQm3BKEc2lkF-1aKPlKW0oj9AIQtpoZJ-SlRwyWSI3AHaVJFlNELAiJ4GAxNk6MZLUiXMK5f7BNZ3gVTeuzW-phx5mXH7__nBxNvB48zzLfL5q04kWwl8KjQEqzwmx6yZOCATXbYxK04rUn0836WueHbBOG2sgakcM11o3VJQQpQA=]
- MilliporeSigma. "SAFETY DATA SHEET - N-methyl-2-pyrrolidone." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH28D_rqoqqksRx4rHovtQ8pdW5WKKWn6yESyv72M33_n-UBPF0v3T8hjpJ9-CzZ2gXOYI9W26FliyQfXrB5BBmYqIQotgP-VNQVkI--VsuRRAQKUJIyNx99IfJExdRRpQ4BmPs9e7SyQeZg28-6PHSfluRUHNLcV3NFyEvP3n7]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
